N-Boc norketamine
Descripción
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJVQFAJVIUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339968 | |
| Record name | N-Boc Norketamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177263-88-4 | |
| Record name | N-Boc Norketamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc norketamine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of N-Boc norketamine, a key synthetic intermediate and analytical reference standard in the field of arylcyclohexylamine chemistry. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
This compound, formally known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate, is a derivative of norketamine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is crucial in the synthesis of more complex molecules, such as hydroxynorketamine, by preventing unwanted side reactions involving the amine group.[2] this compound is classified as an arylcyclohexylamine and is primarily used for research and forensic applications.[3][4][5]
Chemical Identifiers:
-
Formal Name: N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester[3][6]
-
Systematic Name: tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate[1]
-
SMILES: O=C1CCCCC1(C2=C(Cl)C=CC=C2)NC(OC(C)(C)C)=O[3]
Physicochemical and Pharmacokinetic Properties
This compound is a crystalline solid at room temperature.[3][6] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 323.8 g/mol | [3] |
| Exact Mass | 323.128815 u | [7] |
| Appearance | Crystalline Solid | [3][6] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Boiling Point | 462.8 ± 45.0 °C at 760 mmHg | [7] |
| Flash Point | 233.7 ± 28.7 °C | [7] |
| LogP | 3.70 | [7] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [7] |
| Index of Refraction | 1.548 | [7] |
| Solubility | DMF: 10 mg/mLDMSO: 1 mg/mLMethanol: 1 mg/mLDMF:PBS (pH 7.2) (1:7): 0.12 mg/mL | [3] |
| Storage Conditions | -20°C | [3][8] |
| Stability | ≥ 5 years | [3] |
Metabolic and Synthetic Pathways
This compound is not a metabolite itself but rather a synthetic derivative of norketamine. Norketamine is the primary N-demethylated metabolite of ketamine, a reaction catalyzed mainly by cytochrome P450 enzymes in the liver.[9] The Boc-protected form serves as a crucial intermediate in the stereospecific synthesis of other derivatives, most notably (2R,6R)- and (2S,6S)-hydroxynorketamine (HNK), which are being investigated for their antidepressant properties.[2][9]
Experimental Protocols
This protocol is adapted from methodologies described for the Boc-protection of norketamine as a step towards synthesizing hydroxynorketamine.[2]
Objective: To protect the primary amine of norketamine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
(S)- or (R)-Norketamine
-
Di-tert-butyl-dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of norketamine in toluene, add potassium carbonate.
-
Add di-tert-butyl-dicarbonate to the mixture.
-
Heat the reaction mixture to 80°C under an inert atmosphere.
-
Stir the mixture at this temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product using column chromatography if necessary.
This protocol outlines a general method for the analysis of this compound based on High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF).[1]
Objective: To identify and quantify this compound in a sample.
Instrumentation & Reagents:
-
HPLC System: Agilent 1260 Infinity or equivalent, with binary pump.
-
Mass Spectrometer: Agilent 6230B TOF or equivalent, with Dual AJS ESI source.
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Sample Solvent: Methanol or a compatible solvent.
Procedure:
-
Sample Preparation: Dissolve the this compound reference standard or sample in the sample solvent to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and finally to 100% B over 5 min. Hold for 1 min before re-equilibrating at 5% B.
-
-
Mass Spectrometry Conditions (Positive Ion Scan Mode):
-
Ionization Source: Dual AJS ESI
-
Scan Range: m/z 82 to 1000 amu
-
Drying Gas (N₂): 6 L/min at 325 °C
-
Sheath Gas: 8 L/min at 325 °C
-
Nebulizer: 25 psig
-
Vcap: 4000 V
-
Fragmentor: 175 V
-
-
Data Analysis: Identify this compound by its retention time and the accurate mass of its protonated molecule [M+H]⁺. Quantify using a calibration curve if required.
References
- 1. policija.si [policija.si]
- 2. WO2017165878A1 - Crystal forms and methods of synthesis of (2r, 6r)-hydroxynorketamine and (2s, 6s)-hydroxynorketamine - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Drug Derivative Control | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [A crystalline solid] | LGC Standards [lgcstandards.com]
- 7. This compound | CAS#:2177263-88-4 | Chemsrc [chemsrc.com]
- 8. This compound - Labchem Catalog [catalog.labchem.com.my]
- 9. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway for N-Boc Norketamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for N-Boc norketamine, an essential intermediate in the development of novel therapeutics derived from ketamine. This document details the chemical transformations, experimental protocols, and quantitative data to support research and development in this area.
Norketamine, the primary metabolite of ketamine, serves as a crucial starting material. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the primary amine of norketamine is a key step in preventing unwanted side reactions during subsequent chemical modifications. This guide will focus on the synthesis of norketamine followed by its protection as this compound.
I. Synthesis of Norketamine
The classical and widely adopted route to racemic norketamine proceeds through a sequence of bromination, amination, and rearrangement starting from 2-(2-chlorophenyl)cyclohexanone.[1][2] More recently, continuous-flow processes have been developed to enhance safety and efficiency.[1][2]
A common precursor for norketamine synthesis is 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933).[3][4][5] The synthesis of racemic norketamine can be achieved in high yield through a thermal rearrangement.[6]
Experimental Protocol: Synthesis of Racemic Norketamine
A modification of the original synthetic route for ketamine can be utilized.[6] Starting from the commercially available 2-(2-chlorophenyl)cyclohexanone, the synthesis involves the following key steps:
-
Bromination: The starting ketone is subjected to bromination to yield the corresponding α-bromo ketone.[7]
-
Imination: The α-bromo ketone undergoes condensation with concentrated ammonium (B1175870) hydroxide (B78521) to form an imine intermediate.[6][7]
-
Thermal Rearrangement: The imine intermediate is then subjected to a thermal rearrangement to yield racemic norketamine.[6][7] Microwave irradiation can be employed to facilitate this rearrangement.[6]
This process has been reported to provide racemic norketamine in a 44% overall yield from commercial materials on a gram scale without the need for chromatographic purification.[6]
II. N-Boc Protection of Norketamine
The protection of the primary amine of norketamine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding reaction.[6][8] This step is crucial for the synthesis of various norketamine derivatives, such as hydroxynorketamine.[6][8]
Experimental Protocol: N-tert-Butoxycarbonylation of Norketamine
The following is a general procedure for the N-Boc protection of amines, which can be adapted for norketamine.[9]
-
Dissolution: Dissolve 1 mmol of norketamine in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone (B3395972) in a 50 mL round-bottom flask. Stir the mixture at room temperature for a few minutes.
-
Addition of Reagent: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the mixture.
-
Extraction: Add 5 mL of dichloromethane (B109758) and continue stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the complete disappearance of the starting amine is observed.
-
Work-up: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under vacuum.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol (B129727) (e.g., 9:1) to afford the N-Boc protected norketamine.
This type of reaction is reported to proceed in excellent yield.[6]
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield | Reference |
| Norketamine Synthesis | 2-(2-chlorophenyl)cyclohexanone | Racemic Norketamine | 1. Bromination2. Condensation with NH₄OH3. Microwave-assisted thermal rearrangement | 44% (overall) | [6] |
| N-Boc Protection | Norketamine | This compound | Di-tert-butyl dicarbonate | Excellent | [6] |
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway from 2-(2-chlorophenyl)cyclohexanone to this compound.
Experimental Workflow for N-Boc Protection
Caption: Step-by-step experimental workflow for the N-Boc protection of norketamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc Norketamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc norketamine, a derivative of norketamine, is a compound of interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in preclinical and formulation studies. This technical guide provides a comprehensive overview of the available solubility data for this compound in various solvents and outlines its known stability profile. Furthermore, this document details standardized experimental protocols for determining its solubility and for conducting forced degradation studies to assess its intrinsic stability. These methodologies are presented to facilitate the generation of robust and reliable data for researchers. Signaling pathways and experimental workflows are visualized to enhance comprehension of the described processes.
Physicochemical Properties of this compound
This compound, chemically known as tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate, is an arylcyclohexylamine.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the primary amine of norketamine significantly alters its physicochemical properties, notably increasing its lipophilicity.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₂ClNO₃ | [2] |
| Molecular Weight | 323.82 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| LogP (Predicted) | 3.70 | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The Boc group in this compound renders it more soluble in organic solvents and less soluble in aqueous media compared to its parent compound, norketamine.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available information.
Table 2: Quantitative Solubility of this compound in Various Solvents
| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (M) | Conditions | Source(s) |
| Dimethylformamide (DMF) | Polar Aprotic | 10 | ~0.031 | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1 | ~0.003 | Not Specified | [3] |
| Methanol | Polar Protic | 1 | ~0.003 | Not Specified | [3] |
| PBS (pH 7.2) : DMF (7:1) | Aqueous Buffer/Organic | 0.12 | ~0.00037 | Not Specified | [3] |
Note: Molar solubility is approximated based on the provided mg/mL values and the molecular weight of 323.82 g/mol .
Predicted Aqueous Solubility
The aqueous solubility of ionizable compounds is highly dependent on the pH of the medium. While specific data for this compound is not available, the solubility of the related compound, ketamine hydrochloride, is known to be higher in acidic conditions.[4] The Boc-protecting group is generally stable under basic conditions but can be labile in acidic environments, which could influence solubility measurements over time.[5][6]
Stability Profile
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and for the development of stable formulations.
Long-Term Stability
This compound is reported to be stable for at least 5 years when stored at -20°C.[3]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, this section outlines the principles and general conditions for such studies based on ICH guidelines. The primary degradation pathway for this compound is anticipated to be the cleavage of the Boc protecting group under acidic or high-temperature conditions, yielding norketamine.
-
Acidic Conditions: The Boc group is susceptible to cleavage in acidic environments.[5] Degradation is expected to yield norketamine, isobutylene, and carbon dioxide.
-
Basic Conditions: The Boc group is generally stable to hydrolysis under basic conditions.[6]
-
Neutral Conditions: Hydrolysis is expected to be minimal under neutral pH conditions.
Oxidative degradation can be induced by agents such as hydrogen peroxide. Potential sites of oxidation on the this compound molecule include the cyclohexanone (B45756) ring and the aromatic ring. Studies on ketamine have shown its degradation in the presence of H₂O₂ and UV light.[7]
Exposure to light, particularly UV radiation, can lead to the degradation of pharmaceutical compounds. Studies on norketamine have identified photoproducts formed upon irradiation in methanol.[8] The photostability of this compound should be evaluated according to ICH Q1B guidelines.
Elevated temperatures can accelerate the degradation of chemically labile molecules. The Boc protecting group can be thermally labile. Studies on ketamine have shown its stability at elevated temperatures for up to six months, suggesting the core norketamine structure is relatively robust.[9]
Experimental Protocols
This section provides detailed methodologies for determining the solubility and assessing the stability of this compound.
Solubility Determination: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility of a compound in a given solvent.
4.1.1. Materials
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate (B84403) buffers of various pH, ethanol, acetonitrile (B52724), etc.)
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system for quantification
4.1.2. Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UPLC-MS method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Workflow for Equilibrium Solubility Determination.
Stability Assessment: Forced Degradation Studies
These studies are designed to accelerate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
4.2.1. General Procedure
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
4.2.2. Stress Conditions
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Forced Degradation Experimental Workflow.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. A reverse-phase HPLC or UPLC method with UV or MS detection is recommended.
4.3.1. Suggested Starting HPLC/UPLC-MS Conditions
-
Column: C18 stationary phase (e.g., 2.1 x 100 mm, 1.7 µm for UPLC).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase concentration to ensure elution of both polar and non-polar compounds.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for UPLC).
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm) and/or mass spectrometry for identification of degradation products.
The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known lability of the Boc protecting group, the following degradation pathway under acidic conditions is proposed.
References
- 1. policija.si [policija.si]
- 2. This compound | CAS#:2177263-88-4 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ketamine Stability over Six Months of Exposure to Moderate and High Temperature Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc Norketamine: A Key Precursor in the Synthesis of Norketamine for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the synthesis of norketamine, a primary active metabolite of ketamine, utilizing N-Boc norketamine as a key precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical synthesis and biological pathways of norketamine. The document details experimental protocols for the crucial deprotection step, presents quantitative data from relevant synthetic methodologies, and visualizes the synthesis workflow and the compound's signaling pathways.
Introduction
Norketamine, the principal N-demethylated metabolite of ketamine, has garnered significant interest within the scientific community for its distinct pharmacological profile and potential therapeutic applications, particularly in the realm of antidepressants.[1][2] As a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, norketamine plays a crucial role in the overall pharmacological effects observed after ketamine administration.[2][3] The synthesis of norketamine is a critical process for enabling further research into its mechanism of action and therapeutic potential. The use of N-tert-butyloxycarbonyl (N-Boc) protected norketamine as a precursor offers a robust and reliable route to obtaining high-purity norketamine. This guide focuses on the deprotection of this compound as the final step in a multi-stage synthesis.
Synthesis of Norketamine from this compound
The synthesis of norketamine can be efficiently achieved through a multi-step process, often culminating in the deprotection of an N-Boc protected intermediate. A notable example is the continuous-flow synthesis, which offers high yields and improved safety in handling hazardous reagents.[4][5] In such a process, the final key step is the removal of the Boc protecting group to yield the desired norketamine.
Experimental Protocols: Deprotection of this compound
The removal of the N-Boc protecting group is typically accomplished under acidic conditions. Two common and effective methods are presented below. The choice of method may depend on the scale of the reaction, desired salt form of the product, and compatibility with other functional groups.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is widely used for its efficiency and the volatility of the reagent, which simplifies product isolation.[4]
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v, a 1:1 mixture of TFA:DCM is often effective) to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up to the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected norketamine.
-
Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of norketamine directly, which is often desirable for purification and handling.
-
Materials:
-
This compound
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution in a round-bottom flask.[6]
-
Add the 4M HCl in dioxane solution to the starting material.[6]
-
Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the norketamine hydrochloride salt often precipitates from the reaction mixture. Dilute the reaction mixture with diethyl ether to further precipitate the product.[6]
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Data Presentation: Quantitative Data from Continuous-Flow Synthesis of Norketamine
The following tables summarize quantitative data from a reported continuous-flow synthesis of norketamine, where the product was subsequently N-Boc protected.[7] This data provides context for the production of the this compound precursor.
Table 1: Continuous-Flow α-Bromination of Precursor
| Parameter | Value |
| Substrate Concentration | 0.4 M |
| Bromine Concentration | 0.44 M in CH₂Cl₂ |
| Reactor Volume | 25 mL |
| Conversion | Quantitative |
| Productivity | 0.89 kg/day (theoretical) |
Table 2: Continuous-Flow α-Iminol Rearrangement to form Norketamine
| Entry | Temperature (°C) | Residence Time (min) | Concentration (M) | Conversion (%) |
| 1 | 200 | 10 | 0.5 | 94 |
| 2 | 170 | 10 | 0.5 | 94 |
| 3 | 160 | 10 | 0.5 | 87 |
| 4 | 160 | 20 | 0.5 | 96 |
| 5 | 160 | 20 | 1.0 | 96 |
Data adapted from a study on the continuous-flow synthesis of norketamine.[7]
Visualization of Synthesis and Signaling Pathways
Synthesis Workflow
The following diagram illustrates the key steps in a typical synthesis of norketamine, culminating in the deprotection of this compound.
Caption: A generalized workflow for the synthesis of norketamine via an N-Boc protected intermediate.
Norketamine Signaling Pathway
Norketamine primarily acts as a non-competitive antagonist at the NMDA receptor. Its antidepressant effects are thought to involve downstream signaling cascades that modulate synaptic plasticity.[2][8] One study also highlights its role in inducing mitochondrial dysfunction and endoplasmic reticulum (ER) stress in specific cell types through calcium and ERK1/2 signaling.[9][10]
Caption: A diagram illustrating the signaling pathways of norketamine.
Conclusion
The synthesis of norketamine from its N-Boc protected precursor is a critical and well-established method for obtaining this pharmacologically important compound. The deprotection protocols outlined in this guide, utilizing either TFA or HCl, provide reliable and efficient means to access norketamine for research and development purposes. The provided quantitative data from continuous-flow synthesis highlights the scalability and efficiency of modern synthetic approaches. Understanding the synthesis and the complex signaling pathways of norketamine is paramount for the continued exploration of its therapeutic potential and the development of novel treatments for neuropsychiatric disorders.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord. | Semantic Scholar [semanticscholar.org]
- 9. Norketamine, the Main Metabolite of Ketamine, Induces Mitochondria-Dependent and ER Stress-Triggered Apoptotic Death in Urothelial Cells via a Ca2+-Regulated ERK1/2-Activating Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norketamine, the Main Metabolite of Ketamine, Induces Mitochondria-Dependent and ER Stress-Triggered Apoptotic Death in Urothelial Cells via a Ca2+-Regulated ERK1/2-Activating Pathway | MDPI [mdpi.com]
Commercial Availability and Analytical Applications of N-Boc Norketamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the N-Boc norketamine analytical standard, its synthesis, and its application in quantitative analysis. This compound serves as a crucial reference material in forensic and research settings for the accurate identification and quantification of its parent compound, norketamine, a primary metabolite of ketamine.
Commercial Availability of this compound Analytical Standard
Several chemical suppliers offer this compound as an analytical reference standard. The product is typically intended for research and forensic use.[1][2][3] Key details from prominent suppliers are summarized in the table below. Please note that pricing is often available upon request by logging into the respective supplier's website.
| Supplier | Catalog Number | Product Name | CAS Number | Purity | Available Quantities | Storage Temperature |
| Cayman Chemical | 9003560 | This compound | 2177263-88-4 | ≥98% | 1 mg, 5 mg | -20°C |
| LGC Standards | TRC-C422205-1G | This compound | 2177263-88-4 | Not specified | Not specified | Not specified |
| MedchemExpress | HY-W718754 | This compound | 2177263-88-4 | Not specified | 1 mg, 5 mg, 10 mg, 50 mg | -20°C (3 years) |
| Labchem | 9003560-1mg, 9003560-5mg | This compound | 2177263-88-4 | Not specified | 1 mg, 5 mg | -20°C |
Synthesis of this compound
This compound is synthesized from its precursor, norketamine, through the introduction of a tert-butyloxycarbonyl (Boc) protecting group. This process is essential for certain analytical derivatization procedures and for use in further chemical synthesis. A representative synthesis workflow is outlined below.[4]
Detailed Synthesis Protocol
The synthesis of this compound involves the treatment of norketamine with di-tert-butyl dicarbonate in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene.[4] The reaction mixture is typically stirred for a specified period to allow for the complete protection of the amine group on the norketamine molecule. Following the reaction, standard work-up and purification procedures, such as extraction and chromatography, are employed to isolate the pure this compound product.
Analytical Application: Quantitative Analysis by LC-MS/MS
This compound is often used as an internal standard or as a calibrant in the quantitative analysis of norketamine in biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A generalized workflow for such an analysis is presented below.
Representative Experimental Protocol
1. Sample Preparation:
-
Protein Precipitation: To a known volume of the biological sample (e.g., plasma), add a precipitating agent such as acetonitrile (B52724).
-
Internal Standard Spiking: Add a known concentration of this compound (or a deuterated analog) as an internal standard.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected into the LC system.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both norketamine and the internal standard are monitored.
Mechanism of Action: Relevance to Norketamine's Biological Context
Norketamine, the analyte of interest, is a metabolite of ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6][7] Understanding the signaling pathway of the parent compound provides crucial context for researchers working with its metabolites. The primary mechanism involves the blockade of NMDA receptors, which leads to a cascade of downstream effects influencing synaptic plasticity.
References
- 1. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
- 7. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc Norketamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc norketamine, chemically known as tert-butyl (2-(2-chlorophenyl)-2-oxo-cyclohexyl)carbamate, is a derivative of norketamine, the primary active metabolite of the dissociative anesthetic ketamine. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the amine function of norketamine modifies its physicochemical properties, potentially altering its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways, primarily through its role as a prodrug to norketamine.
Core Physical and Chemical Properties
This compound is an arylcyclohexylamine analytical reference standard.[1][2] It is a crystalline solid at room temperature.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[1-(2-chlorophenyl)-2-oxo-cyclohexyl]carbamate | [3] |
| CAS Number | 2177263-88-4 | [3] |
| Molecular Formula | C₁₇H₂₂ClNO₃ | [3] |
| Molecular Weight | 323.8 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 10 mg/mLDMF:PBS (pH 7.2) (1:7): 0.12 mg/mLDMSO: 1 mg/mLMethanol: 1 mg/mL | [3] |
| Purity | ≥98% | [3] |
| Storage Temperature | -20°C | [3] |
Synthesis and Purification
The synthesis of this compound is achieved through the protection of the primary amine group of norketamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Experimental Protocol: Synthesis of this compound
Materials:
-
Norketamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Freebasing of Norketamine (if starting from hydrochloride salt):
-
Dissolve norketamine hydrochloride in water.
-
Add a saturated solution of sodium bicarbonate or an equivalent of a base like triethylamine to neutralize the hydrochloride and precipitate the free base.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain norketamine free base.
-
-
N-Boc Protection:
-
Dissolve the norketamine free base in a suitable organic solvent like dichloromethane or THF.
-
Add 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
If starting with norketamine hydrochloride, a base such as triethylamine (2-3 equivalents) should be added to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 1 M HCl, if a base was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Workflow for this compound Synthesis
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography.
Experimental Protocol: Analytical Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Expected ¹H NMR (400 MHz, CDCl₃) δ: 7.94–7.65 (m, 1H), 7.39–7.31 (m, 2H), 7.29–7.23 (m, 1H), 6.70–6.48 (m, 1H), 3.85 (d, J = 14.4 Hz, 1H), 2.46–2.24 (m, 2H), 2.14–1.97 (m, 1H), 1.89–1.58 (m, 5H), 1.31 (s, 9H).[4]
-
Expected ¹³C NMR (101 MHz, CDCl₃) δ: 209.3, 153.6, 135.3, 133.9, 131.7, 131.0, 129.4, 126.3, 79.2, 67.3, 39.6, 38.6, 31.0, 28.4, 22.5.[4]
2. High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Expected m/z: Calculated for C₁₇H₂₂ClNNaO₃ [M+Na]⁺: 346.1180, Found: 346.1188.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent.
-
GC Conditions: Use a capillary column (e.g., HP-5MS). Program the oven temperature to achieve separation.
-
MS Conditions: Operate in electron ionization (EI) mode. A searchable GC-MS spectral database is available from Cayman Chemical.[3]
Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, it is widely considered to be a prodrug of norketamine. The Boc group is expected to be cleaved in vivo, releasing the active metabolite, norketamine. Therefore, the biological effects of this compound are likely mediated by norketamine.
Norketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, although it is less potent than ketamine.[5][6] The antidepressant and analgesic effects of ketamine and its metabolites are linked to their interaction with the NMDA receptor and subsequent modulation of downstream signaling pathways, including the mTOR and ERK pathways.
Signaling Pathways of Norketamine
1. NMDA Receptor Antagonism and mTOR Pathway Activation:
Norketamine, by blocking the NMDA receptor, is thought to lead to a surge in glutamate (B1630785) release. This glutamate then preferentially activates AMPA receptors, leading to the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates the mechanistic Target of Rapamycin (mTOR) signaling pathway. The activation of mTORC1 promotes the synthesis of synaptic proteins, leading to increased synaptogenesis, which is believed to underlie the rapid antidepressant effects.
2. ERK Pathway Activation:
Norketamine has also been shown to activate the Extracellular signal-regulated kinase (ERK) signaling pathway. This activation can be triggered by various upstream signals, including intracellular calcium levels. The ERK pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and survival. In the context of the nervous system, ERK signaling plays a crucial role in synaptic plasticity and neuronal function. Studies have shown that norketamine exposure can lead to the phosphorylation and activation of ERK1/2.[7][8][9]
Conclusion
This compound is a key derivative of norketamine, primarily utilized as an analytical reference standard and a potential prodrug. Its synthesis is straightforward, involving the well-established Boc protection of the primary amine of norketamine. This guide provides the necessary physical, chemical, and analytical data for researchers working with this compound. While direct biological data for this compound is scarce, its activity is presumed to be mediated through its metabolic conversion to norketamine, a known NMDA receptor antagonist that modulates critical signaling pathways like mTOR and ERK. Further research into the pharmacokinetics and in vivo metabolism of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norketamine - Wikipedia [en.wikipedia.org]
- 7. Norketamine, the Main Metabolite of Ketamine, Induces Mitochondria-Dependent and ER Stress-Triggered Apoptotic Death in Urothelial Cells via a Ca2+-Regulated ERK1/2-Activating Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norketamine, the Main Metabolite of Ketamine, Induces Mitochondria-Dependent and ER Stress-Triggered Apoptotic Death in Urothelial Cells via a Ca2+-Regulated ERK1/2-Activating Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Research of N-Boc-Norketamine and its Role in Elucidating the Mechanism of Action of Norketamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-norketamine, focusing on its critical role as a synthetic intermediate in the research of norketamine's mechanism of action. While N-Boc-norketamine is not the primary pharmacologically active compound, its use is fundamental in synthesizing the molecules that have shed light on the complex neurobiology of ketamine's metabolites and their potential as next-generation antidepressants. This document details the established mechanisms of norketamine, presents quantitative data, outlines key experimental protocols, and visualizes complex pathways and workflows.
Introduction: The Role of N-Boc-Norketamine in Neuroscience Research
N-Boc-norketamine is the N-tert-butyloxycarbonyl-protected derivative of norketamine. The "Boc" group serves as a protecting agent for the primary amine of the norketamine molecule. This protection is a crucial step in the chemical synthesis of norketamine and its various metabolites, such as hydroxynorketamine (HNK).[1][2] By temporarily rendering the amine non-reactive, chemists can perform modifications on other parts of the molecule, which would otherwise be difficult. Once the desired modifications are complete, the Boc group is removed to yield the final, pharmacologically active compound.
Therefore, N-Boc-norketamine is best understood not as an active drug, but as an indispensable tool for the synthesis of high-purity norketamine and its analogs for rigorous pharmacological and mechanistic investigation.[2][3] The ultimate subject of this research is norketamine, the primary active metabolite of the groundbreaking anesthetic and rapid-acting antidepressant, ketamine.[3][4] Understanding norketamine's mechanism of action is critical for developing new therapeutics with the benefits of ketamine but potentially fewer side effects.
Synthetic Workflow: From Precursor to Active Compound
The synthesis of norketamine and its derivatives for research purposes often involves a multi-step process where N-Boc-norketamine is a key intermediate. This allows for the production of specific enantiomers and metabolites for detailed study. A generalized workflow is presented below.
References
The Strategic Application of N-Boc Protection in the Synthesis of Ketamine Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of ketamine's pharmacologically active metabolites, such as norketamine, hydroxynorketamine, and dehydronorketamine, is a critical area of research in the development of novel therapeutics for depression and other neurological disorders. A key strategic step in the chemical synthesis of these metabolites is the protection of the primary or secondary amine functionality. The tert-butoxycarbonyl (Boc) protecting group has emerged as a cornerstone in this field, offering a robust and versatile method to temporarily mask the amine's reactivity. This technical guide provides a comprehensive overview of the historical context, quantitative data, and detailed experimental protocols for the N-Boc protection of ketamine metabolites. Furthermore, it visualizes the metabolic pathways of ketamine and a general experimental workflow for the synthesis and protection of its metabolites.
Historical Context of N-Boc Protection
The tert-butoxycarbonyl (Boc) protecting group was first introduced in the 1950s as a valuable tool in peptide synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and, most importantly, its facile removal under mild acidic conditions. In the context of ketamine metabolite synthesis, the N-Boc group serves to prevent unwanted side reactions at the amine nitrogen during subsequent chemical transformations, such as oxidation or hydroxylation, which are often necessary to produce the desired metabolites. The use of N-Boc protection allows for precise chemical modifications on other parts of the molecule, ensuring the efficient and high-yielding synthesis of these important compounds.
Quantitative Data: N-Boc Protection of Ketamine Metabolites
The following table summarizes quantitative data from various studies on the N-Boc protection of ketamine and its metabolites, providing a comparative overview of different reaction conditions and their outcomes.
| Substrate | Reagents | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Norketamine | Di-tert-butyl dicarbonate (B1257347) | - | Dichloromethane | Room Temp. | Not Specified | >95% (crude) | Veguillas Hernando, M., et al. (Supplementary Information) |
| (S)-Norketamine | Di-tert-butyl dicarbonate | Potassium Carbonate | Toluene | 80 | Not Specified | Not Specified | WO2017165878A1 |
| Amino Compound (Ketamine Derivative Precursor) | Boc Anhydride | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists |
| (R)-Norketamine | Di-tert-butyl dicarbonate | Not Specified | Not Specified | Not Specified | Not Specified | Excellent | Morris, P. J., et al. (2017) |
Experimental Protocols
This section provides detailed methodologies for the N-Boc protection of ketamine metabolites as cited in the literature.
N-Boc Protection of Norketamine (Continuous-Flow Synthesis Product)
-
Source: Veguillas Hernando, M., et al. High Yielding Continuous-Flow Synthesis of Norketamine. (Supplementary Information)
-
Procedure: The crude norketamine obtained from the continuous-flow synthesis was dissolved in dichloromethane. Di-tert-butyl dicarbonate was added to the solution at room temperature. The reaction mixture was stirred until the reaction was complete (monitored by TLC or other suitable analytical techniques). The solvent was then removed under reduced pressure to yield the crude N-Boc protected norketamine. The reported yield for the crude product was >95%. Further purification could be performed using column chromatography if required.
N-Boc Protection of (S)-Norketamine
-
Source: WO2017165878A1
-
Procedure: (S)-norketamine was dissolved in toluene. To this solution, di-tert-butyl dicarbonate and potassium carbonate were added. The reaction mixture was heated to 80 °C and stirred until the starting material was consumed. After completion of the reaction, the mixture was worked up by standard procedures, likely involving filtration to remove the inorganic base, followed by solvent evaporation.
N-Boc Protection in the Synthesis of (2R,6R)-Hydroxynorketamine
-
Source: Morris, P. J., et al. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. Org. Lett. 2017, 19, 13, 3564–3567.
-
Procedure: In the synthesis of (2R,6R)-hydroxynorketamine, (R)-norketamine was protected with a tert-butyl carbamate (B1207046) (Boc) group. While the specific base and solvent are not detailed in the abstract, the reaction is reported to have proceeded in "excellent yield". This step was crucial for the subsequent Rubottom oxidation to install the hydroxyl group.
Mandatory Visualizations
Ketamine Metabolic Pathway
The following diagram illustrates the major metabolic pathways of ketamine, leading to the formation of its key metabolites.
Caption: Metabolic conversion of ketamine to its primary active metabolites.
Experimental Workflow: Synthesis and N-Boc Protection of a Ketamine Metabolite
This diagram outlines a general experimental workflow for the synthesis and subsequent N-Boc protection of a ketamine metabolite.
Caption: General workflow for the N-Boc protection of a ketamine metabolite.
The Role of N-Boc Norketamine in New Psychoactive Substance (NPS) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc norketamine (tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate) is an arylcyclohexylamine that serves a critical, albeit indirect, role in the field of new psychoactive substances (NPS) research. While not considered an NPS itself due to its likely lack of direct psychoactive effects, its significance lies in its utility as a stable analytical reference standard and a key synthetic precursor for norketamine and its derivatives.[1][2] Norketamine, the primary active metabolite of ketamine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and is of considerable interest for its potential psychoactive and therapeutic properties. This technical guide provides an in-depth overview of this compound's synthesis, analytical characterization, and its pivotal role in facilitating research into the pharmacology of norketamine-related NPS. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to support researchers in this evolving area.
Introduction
The landscape of new psychoactive substances is continually expanding, necessitating robust methods for the synthesis, identification, and pharmacological characterization of novel compounds. Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), have a long history of both clinical use and illicit abuse. Norketamine, the N-demethylated metabolite of ketamine, has emerged as a compound of interest due to its own pharmacological activity as an NMDA receptor antagonist.[3] The study of norketamine and its analogues is crucial for understanding the in vivo effects of ketamine, as well as for identifying new NPS that may appear on the illicit market.
This compound's primary function in this context is as a protected form of norketamine. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for specific chemical modifications, making it an invaluable tool for both synthetic chemists and analytical toxicologists. This guide will elucidate the technical aspects of working with this compound to support ongoing NPS research.
Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of norketamine, followed by the protection of the secondary amine with a Boc group.
Step 1: Synthesis of Norketamine
Several synthetic routes to norketamine have been reported, often starting from 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) (2-CPNCH), a commercially available precursor.[3][4] A common method involves the reduction of the nitro group to an amine. An increasingly utilized approach, particularly for larger scale synthesis, is a continuous-flow process which offers advantages in terms of safety and yield.[5][6][7]
Experimental Protocol: Continuous-Flow Synthesis of Norketamine
This protocol is a conceptualized summary based on established continuous-flow methodologies for arylcyclohexylamine synthesis.
-
Materials: 2-(2-chlorophenyl)cyclohexanone, bromine, liquid ammonia (B1221849), ethanol, diethyl ether, hydrochloric acid.
-
Equipment: Continuous stirred-tank reactor (CSTR), tubular flow reactor, membrane separator, high-pressure liquid chromatography (HPLC) system.
-
Procedure:
-
α-Bromination: A solution of 2-(2-chlorophenyl)cyclohexanone in a suitable solvent is continuously fed into a CSTR. A solution of bromine is simultaneously introduced. The reaction mixture is maintained at a controlled temperature to achieve quantitative conversion to the α-bromo ketone. Hydrogen bromide gas produced is safely quenched.
-
Imination and Rearrangement: The α-bromo ketone stream is mixed with a continuous flow of liquid ammonia in a high-pressure tubular reactor. This leads to an imination/rearrangement sequence to form an α-hydroxy imine intermediate.[5][7]
-
Thermal Rearrangement: The α-hydroxy imine intermediate is then passed through a heated tubular reactor to induce a thermal α-iminol rearrangement, yielding norketamine.[5][7]
-
Work-up and Isolation: The output stream is collected, and the solvent is removed under reduced pressure. The crude norketamine can be purified by crystallization or chromatography. For use in the next step, the crude product is often sufficient.
-
Step 2: N-Boc Protection of Norketamine
The protection of the secondary amine of norketamine with a tert-butoxycarbonyl group is a standard procedure in organic synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the Boc protection of amines.
-
Materials: Norketamine, di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine (B128534) (TEA) or sodium bicarbonate, dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
Procedure:
-
Dissolve norketamine in DCM or THF in a round-bottom flask.
-
Add a base such as triethylamine or sodium bicarbonate to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
-
Analytical Characterization
A combination of analytical techniques is used to confirm the identity and purity of this compound.
Experimental Protocol: Analytical Characterization of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5MS). The oven temperature program can start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation.
-
MS Conditions: Acquire mass spectra in full scan mode over a mass range of m/z 50-550.
-
Expected Results: The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (if observed) and fragments corresponding to the loss of the Boc group and other structural moieties.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in the mobile phase. For quantification in biological matrices, a protein precipitation or solid-phase extraction (SPE) step is necessary.[8][9]
-
LC Conditions: Use a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[8]
-
MS/MS Conditions: Operate in positive ionization mode. For quantitative analysis, use multiple reaction monitoring (MRM) mode, selecting a specific precursor ion for this compound and monitoring its characteristic product ions.
-
Expected Results: This technique provides high sensitivity and selectivity for the detection and quantification of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for complete structural elucidation.
-
Expected Results: The NMR spectra will provide detailed information about the chemical structure of this compound, confirming the presence of the aryl ring, the cyclohexanone (B45756) moiety, and the Boc protecting group.
-
Role in NPS Research
The primary role of this compound in NPS research is not as a psychoactive substance itself, but as a crucial tool for the synthesis and analysis of norketamine and its analogues.
-
Synthetic Intermediate: The Boc group is a robust protecting group for the amine functionality of norketamine. This allows for chemical modifications to be made to other parts of the molecule without affecting the amine. After the desired modifications are complete, the Boc group can be easily removed under acidic conditions to yield the final product. This strategy is essential for creating a library of norketamine derivatives for structure-activity relationship (SAR) studies.
-
Analytical Reference Standard: this compound serves as a stable, well-characterized reference material for analytical laboratories.[1][2] Forensic and toxicology labs can use it to develop and validate analytical methods for the detection of norketamine and its derivatives in seized materials and biological samples. Its stability compared to the free amine makes it ideal for long-term storage and use as a calibrant in quantitative assays.
Pharmacology of Norketamine (the Active Deprotected Compound)
While this compound is considered pharmacologically inactive due to the bulky Boc group likely preventing binding to the NMDA receptor, the deprotected compound, norketamine, is an active NMDA receptor antagonist.
Quantitative Pharmacological Data
The following table summarizes the receptor binding affinities for the enantiomers of norketamine.
| Compound | Receptor | Kᵢ (μM) | Species | Reference |
| (S)-(+)-Norketamine | NMDA | 1.7 | Rat | [3] |
| (R)-(–)-Norketamine | NMDA | 13 | Rat | [3] |
Signaling Pathways of Norketamine
Norketamine, as a non-competitive NMDA receptor antagonist, blocks the influx of Ca²⁺ through the NMDA receptor channel. Recent research has also elucidated downstream signaling pathways affected by norketamine, particularly in the context of its potential toxicity at high concentrations. Studies have shown that norketamine can induce apoptosis in urothelial cells through a pathway involving an increase in intracellular calcium ([Ca²⁺]i), leading to the activation of the ERK1/2 signaling pathway. This, in turn, triggers mitochondrial dysfunction and endoplasmic reticulum (ER) stress, culminating in programmed cell death.
Visualizations
Synthetic and Analytical Workflow
Caption: Synthetic and analytical workflow for this compound.
Norketamine-Induced Apoptotic Signaling Pathway
Caption: Norketamine-induced apoptotic signaling pathway in urothelial cells.
Conclusion
This compound is a vital research chemical that plays a fundamental supporting role in the study of new psychoactive substances, particularly those related to ketamine and its metabolites. While it is not considered an NPS itself, its utility as a synthetic precursor and an analytical reference standard is indispensable for the advancement of forensic toxicology, pharmacology, and drug development. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is essential for researchers working to understand and mitigate the potential harms of emerging NPS. The provided experimental frameworks and pathway diagrams serve as a valuable resource for the scientific community engaged in this critical area of research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone | CoLab [colab.ws]
- 5. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kubikat.org [kubikat.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of SPE and LC/TIS/MS/MS for rapid detection and quantitation of ketamine and its metabolite, norketamine, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of N-Boc Norketamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc norketamine, a key intermediate in the synthesis of norketamine and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.
Introduction
This compound, formally known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate, is an analytical reference standard and a crucial precursor in the synthesis of various psychoactive substances.[1] Its proper identification and characterization are paramount for quality control, metabolic studies, and forensic investigations. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its chemical structure and comparison with analogous compounds like (S)-norketamine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (4H) | 7.20 - 7.60 | Multiplet | Protons on the 2-chlorophenyl ring. |
| Cyclohexyl (8H) | 1.60 - 2.80 | Multiplet | Methylene protons of the cyclohexanone (B45756) ring. |
| tert-Butyl (9H) | ~1.40 | Singlet | Nine equivalent protons of the Boc protecting group. |
| NH (1H) | ~5.50 - 6.50 | Broad Singlet | Amide proton, chemical shift can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) | Notes |
| Carbonyl (C=O, ketone) | ~205 - 215 | Ketone carbonyl of the cyclohexanone ring. |
| Carbonyl (C=O, Boc) | ~155 | Carbonyl of the tert-butoxycarbonyl group. |
| Aromatic | ~125 - 140 | Carbons of the 2-chlorophenyl ring. |
| Quaternary (C-N) | ~65 - 75 | Carbon of the cyclohexanone ring attached to the nitrogen. |
| Quaternary (Boc) | ~80 | Quaternary carbon of the tert-butyl group. |
| Cyclohexyl (CH₂) | ~20 - 40 | Methylene carbons of the cyclohexanone ring. |
| tert-Butyl (CH₃) | ~28 | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of key functional groups, including two carbonyl groups and the N-H bond of the carbamate.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3400 | N-H | Stretching | Medium |
| 2850 - 3000 | C-H (aliphatic) | Stretching | Medium to Strong |
| ~1710 | C=O (ketone) | Stretching | Strong |
| ~1680 | C=O (carbamate) | Stretching | Strong |
| ~1500 - 1600 | C=C (aromatic) | Stretching | Medium |
| ~1250 | C-N | Stretching | Medium |
| ~1160 | C-O (carbamate) | Stretching | Strong |
| ~750 | C-Cl | Stretching | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented here is from a gas chromatography-mass spectrometry (GC-MS) analysis.
Table 4: GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 323 | < 5 | [M]⁺ (Molecular Ion) |
| 267 | ~40 | [M - C₄H₈]⁺ |
| 249 | ~10 | [M - C₄H₈ - H₂O]⁺ |
| 224 | ~100 | [M - Boc]⁺ |
| 196 | ~30 | [M - Boc - CO]⁺ |
| 160 | ~25 | [C₉H₇Cl]⁺ |
| 125 | ~20 | [C₇H₄Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on common laboratory practices and available analytical reports.[2]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Proton decoupling: Applied during acquisition
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The sample spectrum is ratioed against a background spectrum of the clean ATR crystal.
Gas Chromatography-Mass Spectrometry (GC-MS)[2]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injection volume: 1 µL
-
Split mode: 1:5
-
Injector temperature: 280 °C
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven program: Start at a suitable temperature (e.g., 150 °C), ramp to a final temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 50-550 amu
-
Transfer line temperature: 280 °C
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Visualization of Analytical Workflow
The following diagram illustrates a typical analytical workflow for the characterization of this compound.
Caption: Analytical workflow for this compound characterization.
This workflow begins with the chemical synthesis of this compound, followed by purification to isolate the compound of interest. The purified sample then undergoes a battery of spectroscopic analyses, including NMR, IR, and MS. The data from these techniques are then integrated to elucidate and confirm the chemical structure and to assess the purity of the synthesized compound.
References
N-Boc Norketamine Thermolability and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc norketamine, a derivative of the anesthetic ketamine, is a key intermediate in the synthesis of various psychoactive compounds. Understanding its thermal stability is crucial for ensuring the integrity of manufacturing processes, storage, and handling. This technical guide provides an in-depth analysis of the thermolability of this compound, detailing its predicted degradation pathways and products. While specific forced degradation studies on this compound are not extensively available in the public domain, this document synthesizes information from studies on analogous N-Boc protected compounds to provide a comprehensive overview. Detailed experimental protocols for conducting thermal stress studies and analytical methodologies for monitoring degradation are also presented.
Introduction to this compound and Thermal Stability
N-(tert-Butoxycarbonyl)norketamine (this compound) is an arylcyclohexylamine and a carbamate-protected derivative of norketamine, the primary metabolite of ketamine. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic or thermal conditions. The inherent thermolability of the N-Boc group is a critical consideration in the synthesis, purification, and storage of this compound.
Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to accelerate degradation.[1] For this compound, thermal stress is a key factor that can lead to the cleavage of the Boc group and potentially other degradation pathways.
Thermolability and Predicted Degradation Pathways
The primary thermal degradation pathway for N-Boc protected amines is the thermolytic cleavage of the Boc group to yield the corresponding free amine, carbon dioxide, and isobutylene (B52900).[3][4] This reaction is known to occur at elevated temperatures, generally ranging from 100 °C to over 200 °C, and can be influenced by the solvent and the structure of the amine.[5][6]
The proposed mechanism for the thermal deprotection of this compound involves a concerted fragmentation process. This is followed by rapid decarboxylation of the resulting carbamic acid intermediate.[7][8]
Based on this well-established chemistry, the predicted primary thermal degradation products of this compound are:
-
Norketamine: The active amine resulting from the removal of the Boc group.
-
Carbon Dioxide (CO₂): A gaseous byproduct of the decarboxylation step.
-
Isobutylene: A gaseous byproduct from the fragmentation of the tert-butyl group.
It is important to note that under more strenuous thermal conditions, or in the presence of other reactive species, further degradation of the norketamine molecule itself could occur, although specific products of such reactions for this molecule have not been documented in the reviewed literature.
Predicted Thermal Degradation Pathway of this compound
Caption: Predicted thermal degradation pathway of this compound.
Quantitative Data on Thermal Degradation
| Substrate Type | Temperature (°C) | Time | Solvent | Degradation/Product Yield | Reference |
| N-Boc Aryl Amines | 150 - 230 | 30 - 60 min | Methanol (B129727), Trifluoroethanol | >90% deprotection | [5][6] |
| N-Boc Alkyl Amines | >200 | 30 min | Trifluoroethanol | ~44% deprotection | [9] |
| General N-Boc Amines | ~150 or higher | Variable | No catalyst | Practically useful rate | [3] |
| General N-Boc Amines | ~100 | 2-3 days | No catalyst | Slower reaction | [3] |
Experimental Protocols
The following are detailed, generalized protocols for conducting thermal stress studies and for the analysis of this compound and its potential degradation products. These protocols are based on standard industry practices for forced degradation studies.[10][11]
Thermal Stress Testing (Forced Degradation) Protocol
This protocol is designed to assess the thermolability of this compound in the solid state and in solution.
Objective: To generate potential thermal degradation products of this compound and to evaluate its stability under thermal stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation oven or heating block
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with UV or MS detector
Procedure:
-
Solid-State Thermal Stress:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.
-
Place the open vial in a forced degradation oven at a series of elevated temperatures (e.g., 60 °C, 80 °C, 100 °C, and 150 °C).
-
Expose the samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Analyze the samples by a stability-indicating analytical method (see section 4.2).
-
-
Solution-State Thermal Stress:
-
Prepare a solution of this compound in a relevant solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the solution into sealed vials.
-
Place the vials in a heating block or oven at a series of elevated temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), remove a vial and cool it to room temperature.
-
Analyze the samples by a stability-indicating analytical method.
-
-
Control Samples:
-
Prepare control samples of this compound (both solid and in solution) and store them at the recommended storage temperature (-20 °C)[12].
-
Analyze the control samples alongside the stressed samples to determine the initial purity and to account for any degradation not due to thermal stress.
-
Experimental Workflow for Thermal Stress Study
Caption: Workflow for a thermal forced degradation study.
Stability-Indicating Analytical Method Protocol (HPLC-UV/MS)
This method is designed to separate this compound from its primary predicted degradation product, norketamine, and any other potential impurities.
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a quaternary pump, autosampler, and diode array detector (DAD) or mass spectrometer (MS).[13]
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm, or equivalent.[13]
-
Mobile Phase A: 0.1% Formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.[13]
-
Mobile Phase B: 0.1% Formic acid in methanol.[13]
-
Gradient: A typical starting point would be a gradient from 5% B to 100% B over a suitable timeframe to ensure separation. For example: 5% B to 40% B in 4 min, then to 70% B in 2 min, then to 100% B in 5 min, hold for 1 min, and re-equilibrate.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 1 µL.[13]
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and/or MS detection.[14] For MS, an ESI source in positive ion mode would be appropriate.[13]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of norketamine reference standard in methanol (if available).
-
Prepare a mixed standard solution containing both compounds to verify separation.
-
-
Sample Analysis:
-
Inject the prepared standards and stressed samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
-
-
Peak Identification and Purity:
-
Identify the peaks corresponding to this compound and norketamine by comparing their retention times with the reference standards.
-
Use a DAD to check for peak purity of the this compound peak in the stressed samples.
-
If using an MS detector, confirm the identity of the degradation products by their mass-to-charge ratio (m/z).
-
-
Quantification:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.
-
Quantify the amount of norketamine formed using its reference standard.
-
Perform a mass balance calculation to account for all the material after degradation.[10]
-
Conclusion
While specific experimental data on the thermolability of this compound is limited in the available literature, a strong theoretical and practical basis exists for predicting its primary thermal degradation pathway. The cleavage of the N-Boc group to form norketamine, carbon dioxide, and isobutylene is the most probable outcome of thermal stress. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these predictions and to develop a validated, stability-indicating analytical method. Such studies are indispensable for ensuring the quality, safety, and efficacy of this compound and any pharmaceutical products derived from it. Researchers and drug development professionals should consider these factors when handling, storing, and analyzing this important compound.
References
- 1. longdom.org [longdom.org]
- 2. scispace.com [scispace.com]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. caymanchem.com [caymanchem.com]
- 13. policija.si [policija.si]
- 14. Enantioselective Monitoring of Biodegradation of Ketamine and Its Metabolite Norketamine by Liquid Chromatography [mdpi.com]
Methodological & Application
Application Note: GC-MS Analysis of N-Boc Norketamine
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of N-Boc norketamine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various ketamine analogs and serves as an analytical reference standard.[1] The methodology outlined here is adapted from established procedures for the analysis of ketamine and its metabolites, providing a robust framework for researchers in forensic science, toxicology, and pharmaceutical development.[2][3][4]
Introduction
This compound, formally known as N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester, is an arylcyclohexylamine and a derivative of norketamine, the primary metabolite of ketamine.[1] Its protected amine group makes it a crucial building block in the synthesis of other pharmacologically active molecules.[5][6] Accurate and reliable analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound. This application note details the necessary instrumentation, reagents, sample preparation, and analytical conditions for the successful GC-MS analysis of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester | [1] |
| CAS Number | 2177263-88-4 | [1] |
| Molecular Formula | C17H22ClNO3 | [1] |
| Formula Weight | 323.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Storage | -20°C | [1][7] |
| Stability | ≥ 5 years | [1] |
Experimental Protocols
Reagents and Materials
-
This compound analytical reference standard
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Phosphate (B84403) buffer (pH 7.4)
-
Internal Standard (IS): (e.g., Ketamine-d4)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Ketamine-d4) in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to obtain a working concentration.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methods used for ketamine and its metabolites in urine.[3]
-
To 1 mL of the sample matrix (e.g., urine, plasma, or reaction mixture), add 50 µL of the internal standard working solution.
-
Add 1 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.
-
Add 5 mL of a hexane:ethyl acetate (9:1 v/v) extraction solvent.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrument and column used. These are based on typical methods for ketamine and its analogs.[2][3][8]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Analysis (SIM Mode)
For quantitative analysis, monitor the following ions. The specific ions for this compound should be determined by analyzing a standard in full scan mode to identify the most abundant and specific fragment ions. The ions for ketamine and norketamine are provided for reference.[3]
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | To be determined | To be determined |
| Ketamine (reference) | 209 | 180 | 237 |
| Norketamine (reference) | 166 | 182 | 195 |
| Ketamine-d4 (IS) | 213 | 184 | 241 |
Data Presentation
Method Validation Summary
The following table summarizes typical validation parameters for GC-MS methods for related analytes, which should be established for this compound analysis.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 1-10 ng/mL | [3] |
| Limit of Quantification (LOQ) | 5-20 ng/mL | [2] |
| Precision (%RSD) | < 15% | [2] |
| Accuracy (% Recovery) | 85-115% | [2] |
Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Logical Relationship of Analytes
Caption: Relationship between Ketamine and its derivatives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. A validated GC-MS method for ketamine and norketamine in hair and its use in authentic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Labchem Catalog [catalog.labchem.com.my]
- 8. asianpubs.org [asianpubs.org]
Application Note: A Robust HPLC-MS/MS Method for the Quantification of N-Boc Norketamine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of N-Boc norketamine in human plasma. This compound is a protected derivative of norketamine, the primary active metabolite of ketamine. The demand for accurate quantification of such compounds is growing in pharmaceutical research and drug development. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Ketamine is widely used as an anesthetic and is gaining significant attention for its rapid-acting antidepressant effects.[1] Its primary metabolite, norketamine, also exhibits pharmacological activity. In drug discovery and development, derivatives of norketamine, such as this compound, are synthesized for various research purposes, including their use as precursors or reference standards.[2] Accurate quantification of these compounds in biological matrices is essential for pharmacokinetic and metabolic studies.
This application note presents a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The method is designed to be robust, high-throughput, and suitable for regulated bioanalysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Norketamine-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A simple protein precipitation method is employed for sample extraction from plasma.[3]
-
Allow all samples and reagents to thaw to room temperature.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (Norketamine-d4 at 20 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
Experimental Workflow
Caption: A flowchart of the sample preparation and analysis workflow.
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM). The removal of the Boc protecting group results in a mass loss of 100.12 amu.[4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 150 L/h |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 324.2 | 268.2 | 100 | 30 | 15 |
| This compound | 324.2 | 125.1 | 100 | 30 | 25 |
| Norketamine-d4 (IS) | 228.2 | 129.1 | 100 | 25 | 20 |
Logical Relationship of MRM Transitions
Caption: MRM transitions for this compound and the internal standard.
Results and Discussion
Linearity, Accuracy, and Precision
The method was validated over a concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).
Table 1: Calibration Curve and Quality Control Performance
| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (300 ng/mL) | HQC (800 ng/mL) |
| Intra-day (n=6) | ||||
| Mean Concentration (ng/mL) | 1.05 | 3.09 | 295.8 | 810.2 |
| Accuracy (%) | 105.0 | 103.0 | 98.6 | 101.3 |
| Precision (%CV) | 8.2 | 6.5 | 4.1 | 3.8 |
| Inter-day (n=18) | ||||
| Mean Concentration (ng/mL) | 1.08 | 3.15 | 298.1 | 805.6 |
| Accuracy (%) | 108.0 | 105.0 | 99.4 | 100.7 |
| Precision (%CV) | 9.5 | 7.8 | 5.3 | 4.9 |
The correlation coefficient (r²) for the calibration curves was consistently >0.99. The intra- and inter-day accuracy was within ±15% (±20% for LLOQ) of the nominal values, and the precision was ≤15% (≤20% for LLOQ), meeting the acceptance criteria for bioanalytical method validation.
Selectivity and Matrix Effect
The selectivity of the method was assessed by analyzing blank plasma samples from six different donors. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
The matrix effect was evaluated by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples with those in neat solutions. The calculated matrix factor was between 0.95 and 1.05, indicating minimal ion suppression or enhancement from the plasma matrix.
Recovery
The extraction recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels.
Table 2: Extraction Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC (3 ng/mL) | 92.5 | 98.2 |
| MQC (300 ng/mL) | 95.1 | 101.5 |
| HQC (800 ng/mL) | 94.3 | 99.8 |
The extraction recovery was consistent and high across the concentration range.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic run time make it suitable for high-throughput analysis in a research or drug development setting. The method has been successfully validated according to standard bioanalytical guidelines, demonstrating excellent linearity, accuracy, and precision.
References
- 1. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of N-Boc-Norketamine to Norketamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. In the synthesis of norketamine, the deprotection of N-Boc-norketamine is a critical final step. This document provides detailed protocols for the acidic removal of the Boc group from N-Boc-norketamine to yield norketamine. The two primary methods covered are the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in 1,4-dioxane (B91453).
Reaction Mechanism
The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine (norketamine). The liberated amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt (norketamine TFA or HCl salt).
Experimental Protocols
Two common and effective methods for the deprotection of N-Boc-norketamine are detailed below. The choice of method may depend on the scale of the reaction, the desired salt form of the final product, and the downstream applications.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.
Materials:
-
N-Boc-norketamine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-Boc-norketamine (1 equivalent) in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of DCM to TFA (v/v)[1].
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 30 minutes to 2 hours[2][3].
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material is no longer observed[1][3]. For TLC analysis, a polar mobile phase such as dichloromethane/methanol (B129727) (e.g., 9:1) can be used. The product, norketamine, will have a lower Rf value than the N-Boc-norketamine starting material.
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator[2].
-
Dissolve the residue in an appropriate organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude norketamine.
-
Purification (Optional): If necessary, the crude product can be further purified by silica (B1680970) gel column chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another effective way to remove the Boc group and often yields the hydrochloride salt of the amine directly, which can be advantageous for formulation and stability.
Materials:
-
N-Boc-norketamine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-norketamine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Acid Addition: Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. Often, the hydrochloride salt of norketamine will precipitate out of the solution as a solid[4].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Isolation:
-
Upon completion, the precipitated norketamine hydrochloride can be collected by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the solid product under vacuum.
-
-
Work-up (if no precipitation): If the product does not precipitate, remove the solvent and excess HCl under reduced pressure. The resulting residue is the norketamine hydrochloride salt. This can be used as is or triturated with diethyl ether to induce solidification and then filtered.
Data Summary
The following table summarizes typical reaction conditions for the deprotection of N-Boc-norketamine.
| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (or other suitable solvent) |
| Concentration | 0.1 - 0.5 M of substrate in DCM | 5-10 equivalents of HCl |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Yield | >90% (after workup and purification) | >90% (as hydrochloride salt) |
| Work-up | Basic wash and extraction | Precipitation/Filtration or evaporation |
Experimental Workflow Diagram
Caption: Experimental workflow for the deprotection of this compound.
Signaling Pathway Diagram (Mechanism)
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
Application Note: High-Throughput Analysis of Ketamine in Human Plasma Using N-Boc Norketamine as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ketamine in human plasma. To ensure accuracy and precision, N-Boc norketamine is employed as an internal standard. The straightforward protein precipitation extraction protocol and rapid chromatographic analysis make this method suitable for high-throughput clinical research and drug monitoring applications.
Introduction
Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has gained significant attention for its rapid-acting antidepressant effects, particularly in treatment-resistant depression.[1][2] Accurate quantification of ketamine in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable, co-extractable internal standard is paramount for reliable LC-MS/MS analysis. This compound, a derivative of ketamine's primary metabolite, norketamine, serves as an ideal internal standard due to its structural similarity and compatibility with typical extraction and ionization methods. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of ketamine using this compound.
Experimental
Materials and Reagents
-
Ketamine HCl (Reference Standard)
-
This compound (Internal Standard)[3]
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (Blank)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph: UPLC System
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[4]
Sample Preparation
A simple protein precipitation method is used for sample extraction:
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing 50 ng/mL of this compound as the internal standard.[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ketamine | 238.1 | 207.2 | 15 |
| This compound (IS) | 324.2 | 268.1 | 20 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of ketamine in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample processing, ensuring high accuracy and precision.
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.
Linearity:
The calibration curve for ketamine was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.[1][4]
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 10 | 4.5 | 5.2 | 102.3 | 101.5 |
| Medium | 100 | 3.1 | 3.8 | 98.7 | 99.2 |
| High | 800 | 2.5 | 3.1 | 100.5 | 100.9 |
Recovery:
The extraction recovery of ketamine and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across all QC levels.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Ketamine | 92.1 | 94.5 | 93.8 |
| This compound | 95.3 | 96.1 | 95.7 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of ketamine in human plasma.
References
- 1. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Simultaneous quantitation of ketamine, norketamine and dehydronorketamine in human breast milk using a novel Ultra High-Performance Liquid Chromatography – Mass Spectrometry (UPLC-MS/MS) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Boc Norketamine Derivatization for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norketamine, the primary active metabolite of ketamine, is a compound of significant interest in pharmacology and toxicology. Accurate and sensitive quantification of norketamine in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic analysis. Derivatization of norketamine by introducing a tert-butoxycarbonyl (Boc) protecting group to the secondary amine (forming N-Boc norketamine) can significantly improve its chromatographic properties, enhancing peak shape, reducing tailing, and improving sensitivity in both liquid and gas chromatography. This document provides detailed application notes and protocols for the N-Boc derivatization of norketamine and its subsequent analysis by chromatographic methods. The existence of analytical reference standards for this compound underscores its utility in analytical applications.[1]
Principle of N-Boc Derivatization
The N-Boc derivatization is a common chemical modification used to protect amine functionalities. The reaction involves the treatment of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group increases the lipophilicity of the norketamine molecule, making it more amenable to reversed-phase liquid chromatography and potentially gas chromatography.
Experimental Protocols
Protocol 1: N-Boc Derivatization of Norketamine for Analytical Purposes
This protocol is adapted from general procedures for the N-Boc protection of primary and secondary amines and is optimized for small-scale derivatization for chromatographic analysis.
Materials:
-
Norketamine standard solution (e.g., 1 mg/mL in methanol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: To 100 µL of norketamine standard solution (or an extracted sample redissolved in a suitable solvent) in a microcentrifuge tube, add 200 µL of saturated sodium bicarbonate solution.
-
Derivatization Reaction: Add a 10-fold molar excess of di-tert-butyl dicarbonate (Boc₂O) dissolved in 100 µL of dichloromethane.
-
Reaction Incubation: Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional vortexing.
-
Extraction: After incubation, add 500 µL of dichloromethane and vortex for 1 minute. Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Isolation: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Solvent Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound (Expected [M+H]⁺) |
| Product Ions (m/z) | To be determined by infusion of the this compound standard into the mass spectrometer. Common losses for Boc-protected amines include isobutylene (B52900) (56 Da) and the entire Boc group (100 Da). |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| Source Temperature | To be optimized for the specific instrument. |
| Gas Flows | To be optimized for the specific instrument. |
Data Presentation
Quantitative data for the analysis of this compound is not yet extensively published. However, based on the analysis of other derivatized amines, the following performance characteristics can be expected. The table below is a template for summarizing validation data once obtained.
| Parameter | Expected Performance Range |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for N-Boc derivatization of norketamine and subsequent LC-MS/MS analysis.
Logical Relationship of Analytical Steps
Caption: Logical flow from sample preparation to final quantification of norketamine.
Discussion
The N-Boc derivatization of norketamine offers a promising approach to enhance its analytical performance in chromatographic systems. The increased hydrophobicity of the N-Boc derivative is expected to result in better retention and peak shape on reversed-phase columns, moving the analyte away from the void volume and potential matrix interferences.
It is important to note that for GC-MS analysis, thermal lability of the Boc group in the hot injector port can be a concern, potentially leading to in-source fragmentation or degradation back to norketamine. Therefore, careful optimization of the injector temperature or the use of cold injection techniques would be necessary if a GC-MS method is to be developed.
Conclusion
The derivatization of norketamine with a Boc group is a viable strategy to improve its chromatographic analysis. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to develop and validate robust and sensitive analytical methods for the quantification of norketamine in various matrices. Further studies are warranted to establish and publish a fully validated method with comprehensive quantitative data for this compound.
References
Application Note: Solid-Phase Extraction (SPE) Protocol for N-Boc Norketamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of N-Boc norketamine from a sample matrix, suitable for downstream analysis by techniques such as LC-MS or GC-MS.
Introduction
This compound is a tert-butyloxycarbonyl (Boc) protected derivative of norketamine, the primary active metabolite of ketamine. The Boc protecting group is frequently used in organic synthesis to temporarily mask the reactivity of the amine group. Accurate and efficient isolation of this compound from complex sample matrices is crucial for various applications, including synthetic reaction monitoring, purity assessment, and metabolic studies. Solid-phase extraction (SPE) offers a reliable and efficient method for sample clean-up and concentration prior to analysis.
This application note details a robust SPE protocol for this compound utilizing a reversed-phase mechanism. The increased hydrophobicity imparted by the Boc group makes reversed-phase SPE an ideal choice for its separation from more polar matrix components.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific sample matrix and desired analytical sensitivity.
2.1. Materials and Reagents
-
SPE Cartridge: Reversed-phase C18 cartridge (e.g., 200 mg, 3 mL)
-
Sample: this compound dissolved in a suitable solvent (e.g., from a reaction mixture or biological matrix extract)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Deionized Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) Hydroxide (B78521) (concentrated)
-
Hexane (B92381) (or other non-polar solvent for wash step)
-
-
Equipment:
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
2.2. Detailed SPE Protocol
-
Sample Pre-treatment:
-
Ensure the sample containing this compound is in a liquid form and miscible with the loading solution.
-
If the sample is in a non-polar organic solvent, it should be evaporated to dryness and reconstituted in a solvent compatible with the reversed-phase sorbent (e.g., a low percentage of organic solvent in water).
-
Adjust the pH of the sample to neutral or slightly basic (pH 7-8) to ensure the amine group (if any deprotection has occurred) is not protonated, which would alter its retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol. Allow the solvent to pass through the sorbent bed by gravity or with gentle vacuum. Do not let the cartridge run dry.
-
Equilibrate the cartridges with 3 mL of deionized water. Ensure the sorbent bed remains submerged in water before applying the sample.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1-2 mL/min) to allow for adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar impurities.
-
For samples with non-polar interferences, an optional wash with a non-polar solvent like hexane can be performed. This should be done carefully to avoid premature elution of the analyte.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound from the cartridge using 2 x 1.5 mL of an appropriate organic solvent. Given the increased hydrophobicity from the Boc group, a stronger solvent than that used for norketamine may be required. A solution of 95:5 (v/v) acetonitrile:methanol is a good starting point. For enhanced elution, the solvent can be made slightly basic with a small amount of ammonium hydroxide (e.g., 1-2% of a concentrated solution), though this is often not necessary for the Boc-protected form.
-
Apply a slow flow rate to ensure complete elution.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a solvent compatible with the intended analytical method (e.g., mobile phase for LC-MS).
-
Data Presentation
The following table summarizes typical performance data for the SPE of ketamine and norketamine from various studies.[1][2][3][4] While specific quantitative data for this compound is not widely published, the expected recovery would be high, likely exceeding 90%, due to its well-defined chemical properties and strong retention on a C18 sorbent.
| Analyte | SPE Sorbent | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Ketamine | Mixed-mode | Urine | 53.1 - 79.7 | 25 ng/mL | 50 ng/mL | [2] |
| Norketamine | Mixed-mode | Urine | 45.7 - 83.0 | 25 ng/mL | 50 ng/mL | [2] |
| Ketamine | Molecularly Imprinted Polymer | Hair | 86 | 0.1 ng/mg | 0.2 ng/mg | [3][4] |
| Norketamine | Molecularly Imprinted Polymer | Hair | 88 | 0.1 ng/mg | 0.2 ng/mg | [3][4] |
| This compound | Reversed-phase C18 | Synthetic Mixture (Expected) | >90 | - | - | - |
Visualization
The following diagram illustrates the workflow for the solid-phase extraction of this compound.
Caption: Workflow for this compound SPE.
This detailed protocol and the accompanying information will aid researchers in the successful extraction and purification of this compound for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of ketamine and norketamine in urine by automatic solid-phase extraction (SPE) and positive ion chemical ionization-gas chromatography-mass spectrometry (PCI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of ketamine and norketamine in hair samples using molecularly imprinted solid-phase extraction (MISPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of N-Boc Norketamine Enantiomers using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc norketamine, a tert-butyloxycarbonyl protected derivative of norketamine, is a critical intermediate in the synthesis of various ketamine analogs and metabolites for research and pharmaceutical development. As the pharmacological and toxicological activities of chiral compounds can differ significantly between enantiomers, the development of robust and efficient methods for their separation and quantification is paramount. This document provides a detailed application note and protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the chiral separation of ketamine derivatives and N-protected compounds.[1][2][3][4]
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule.[5] This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. Polysaccharide-based and protein-based CSPs are commonly employed for the separation of chiral amines and their derivatives.[1][6][7][8] The choice of mobile phase, either normal-phase or reversed-phase, plays a crucial role in optimizing the separation by influencing the interactions between the analyte and the CSP.[1][9]
Experimental Protocols
This section details the recommended materials, equipment, and step-by-step procedures for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
HPLC-grade ethanol (B145695) (EtOH)
-
Diethylamine (DEA), HPLC grade
-
Ammonium acetate (B1210297), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chiral HPLC column (see Table 1 for recommendations)
-
Data acquisition and processing software
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase in a volumetric flask.
-
Filter the working standard solution through a 0.22 µm syringe filter before injection.
HPLC Method 1: Normal-Phase Chromatography
This method is adapted from established protocols for similar ketamine analogs.[1][8]
-
Chiral Column: Polysaccharide-based CSP (e.g., Lux® Cellulose-1 or Chiralcel® OD-H)
-
Mobile Phase: n-hexane:2-propanol:diethylamine (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
HPLC Method 2: Reversed-Phase Chromatography
This method is proposed based on the successful separation of other N-blocked compounds and norketamine itself.[3][6][9]
-
Chiral Column: Protein-based CSP (e.g., CHIRAL-AGP) or a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC™ T)
-
Mobile Phase A: 20 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B (Isocratic, may require optimization)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Data Presentation
The following tables summarize the recommended chiral stationary phases and representative data for the chiral separation of this compound enantiomers. Note that the retention times and resolution are illustrative and should be experimentally determined.
Table 1: Recommended Chiral Stationary Phases (CSPs)
| CSP Type | Manufacturer | Potential Suitability |
| Polysaccharide-based (Cellulose) | Phenomenex, Daicel | Proven effectiveness for ketamine and its derivatives in normal-phase mode.[1][8] |
| Polysaccharide-based (Amylose) | Phenomenex, Daicel | Another effective option for ketamine analogs.[1] |
| Protein-based (α1-acid glycoprotein) | ChromTech | Demonstrated success in separating norketamine enantiomers in reversed-phase mode.[6][7] |
| Macrocyclic Glycopeptide | Supelco/Sigma-Aldrich | High selectivity for N-blocked amino acids, suggesting potential for this compound.[3][4] |
Table 2: Representative Chromatographic Data (Normal-Phase Method)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | 10.2 |
Table 3: Representative Chromatographic Data (Reversed-Phase Method)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 12.3 | \multirow{2}{*}{> 1.8} |
| Enantiomer 2 | 14.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the components in the chiral HPLC separation process.
Caption: Experimental workflow for chiral HPLC analysis of this compound.
Caption: Logical relationship of components in chiral HPLC separation.
Conclusion
The methods outlined in this application note provide a robust starting point for the successful chiral separation of this compound enantiomers. The selection of a suitable chiral stationary phase and the optimization of the mobile phase composition are critical for achieving baseline resolution. The provided protocols for both normal-phase and reversed-phase chromatography offer flexibility for integration into various analytical workflows. Researchers are encouraged to adapt and optimize these methods to meet the specific requirements of their instrumentation and research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Quantitative chiral and achiral determination of ketamine and its metabolites by LC-MS/MS in human serum, urine and fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the enantiomers of ketamine and norketamine in human plasma by enantioselective liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective high-performance liquid chromatographic determination of ketamine and its active metabolite, norketamine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Enantioseparation of N-Boc Norketamine using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Boc norketamine is a derivative of norketamine, the primary active metabolite of ketamine. The pharmacological and toxicological profiles of chiral compounds can be enantiomer-dependent. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for research and development in areas such as drug metabolism, pharmacokinetics, and stereoselective synthesis. Capillary electrophoresis is a powerful technique for chiral separations due to its high efficiency, low sample and reagent consumption, and the versatility of employing a wide range of chiral selectors.
This protocol focuses on the use of various cyclodextrins, which are cyclic oligosaccharides capable of forming transient diastereomeric inclusion complexes with chiral molecules, leading to differences in their electrophoretic mobilities and enabling their separation.
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: A standard CE system equipped with a UV detector is suitable.
-
Capillary: Fused-silica capillary, typically 50-75 µm internal diameter and 40-60 cm total length.
-
Reagents:
-
This compound racemate
-
Chiral Selectors:
-
Highly Sulfated-γ-Cyclodextrin (HS-γ-CD)
-
Acetyl-β-Cyclodextrin (A-β-CD)
-
Carboxymethyl-β-Cyclodextrin (CM-β-CD)
-
-
Background Electrolyte (BGE) components:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Phosphoric acid
-
Sodium phosphate (B84403) (monobasic and dibasic)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
-
Deionized water (18 MΩ·cm)
-
Methanol (B129727) (for sample dissolution)
-
Preparation of Solutions
-
Background Electrolyte (BGE):
-
Method 1 (based on norketamine separation): Prepare a 15 mM Tris-phosphate buffer by dissolving the appropriate amount of Tris in deionized water, and adjusting the pH to 2.5 with phosphoric acid.[1][2][3]
-
Method 2 (alternative): Prepare a 10 mM sodium phosphate buffer by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH (e.g., pH 7.0).
-
-
Chiral Selector Stock Solutions: Prepare stock solutions of the desired cyclodextrin (B1172386) (e.g., 10% w/v HS-γ-CD, 2% w/v A-β-CD, or 2% w/v CM-β-CD) in the BGE.[4]
-
Working BGE with Chiral Selector: Add the chiral selector stock solution to the BGE to achieve the desired final concentration (e.g., 0.1% w/v HS-γ-CD).[1][2][3]
-
Sample Solution: Dissolve the this compound racemate in a suitable solvent, such as methanol or a mixture of BGE and methanol, to a concentration of approximately 1 mg/mL. Further dilute with the BGE to the final working concentration (e.g., 100 µg/mL).
Capillary Conditioning
-
New Capillary:
-
Rinse with 1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M hydrochloric acid for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the working BGE for 20 minutes.
-
-
Daily Conditioning:
-
Rinse with 0.1 M sodium hydroxide for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Equilibrate with the working BGE for 10 minutes.
-
Electrophoretic Method
-
Pre-injection rinsing: Rinse the capillary with the working BGE for 2-3 minutes.
-
Injection: Inject the sample using either hydrodynamic or electrokinetic injection.
-
Hydrodynamic Injection: Apply pressure (e.g., 50 mbar) for a short duration (e.g., 5 seconds).
-
Electrokinetic Injection: Apply a voltage (e.g., 5-10 kV) for a short duration (e.g., 5-10 seconds).[1]
-
-
Separation: Apply a constant voltage in the range of +15 to +30 kV. The polarity will depend on the charge of the analyte and the direction of the electroosmotic flow.
-
Detection: Monitor the absorbance at a suitable wavelength, typically around 200-210 nm for norketamine derivatives.
-
Post-run rinsing: Rinse the capillary with deionized water and then with the BGE to prepare for the next run.
Data Presentation
The following tables summarize quantitative data from the enantioseparation of norketamine, which can serve as a benchmark for the development of a method for this compound.
Table 1: Capillary Electrophoresis Conditions for Norketamine Enantioseparation
| Parameter | Method 1 |
| Chiral Selector | 0.1% (w/v) Highly Sulfated-γ-Cyclodextrin (HS-γ-CD) |
| Background Electrolyte | 15 mM Tris-phosphate, pH 2.5 |
| Applied Voltage | +20 kV |
| Temperature | 20 °C |
| Injection | Electrokinetic, 7 kV for 20 s |
| Detection Wavelength | 200 nm |
| Analysis Time | < 10 minutes |
Data adapted from Porpiglia et al., 2016.[1][2][3]
Table 2: Performance Data for Norketamine Enantioseparation in Hair Samples
| Parameter | Value |
| Limit of Detection (LOD) | 0.08 ng/mg |
| Limit of Quantification (LOQ) | 0.25 ng/mg |
| Recovery (%) | 49 - 91 |
| Matrix Effect (%) | 63 - 119 |
| Linearity Range | 0.5 - 8.0 ng/mg |
| **Correlation Coefficient (R²) | > 0.988 |
Data from Porpiglia et al., 2016.[1][2][3]
Method Development and Optimization Strategies for this compound
Due to the presence of the bulky, neutral Boc group, the following parameters may need to be optimized for the enantioseparation of this compound:
-
Chiral Selector Type and Concentration: The interaction of the this compound enantiomers with the cyclodextrin cavity will be different from that of norketamine. It is recommended to screen various cyclodextrins, including neutral (e.g., acetyl-β-CD) and charged (e.g., sulfated-β-CD, carboxymethyl-β-CD, highly sulfated-γ-CD) derivatives.[4] The concentration of the chiral selector should be varied (e.g., from 0.1% to 2% w/v) to find the optimal balance between resolution and analysis time.
-
BGE pH: The pH of the BGE will influence the charge of any acidic or basic functional groups on the chiral selector and any residual charge on the analyte, thereby affecting the electrophoretic mobility and the interaction with the chiral selector. A pH screening from acidic (e.g., 2.5) to neutral (e.g., 7.0) is recommended.
-
Applied Voltage: Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may negatively impact resolution. Voltages between 15 and 30 kV should be evaluated.
-
Temperature: Temperature affects the viscosity of the BGE and the kinetics of the interaction between the analyte and the chiral selector. A temperature in the range of 15-25 °C is a good starting point.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enantioseparation of this compound by CE.
Signaling Pathway of Chiral Recognition
Caption: Principle of chiral recognition by cyclodextrins in capillary electrophoresis.
References
- 1. Enantioselective capillary electrophoresis for the assessment of CYP3A4-mediated ketamine demethylation and inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation and determination of ketamine and norketamine in hair by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective CE-MS analysis of ketamine metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Boc Norketamine in Forensic Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role and potential applications of N-Boc norketamine in forensic toxicology research. This document outlines its primary use as a precursor for the synthesis of stable isotope-labeled internal standards for the quantitative analysis of norketamine, a major metabolite of ketamine. Detailed, inferred protocols for synthesis and subsequent analytical application are provided, alongside quantitative data from established analytical methods for ketamine and its metabolites.
Introduction to this compound
This compound is the N-tert-butyloxycarbonyl (Boc) protected form of norketamine. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions. In the context of forensic toxicology, this compound serves as a crucial starting material for the synthesis of high-purity analytical standards, particularly stable isotope-labeled (SIL) internal standards.
Key Applications:
-
Synthesis of Stable Isotope-Labeled Internal Standards: this compound is an ideal precursor for introducing isotopic labels (e.g., Deuterium (B1214612), Carbon-13) onto the norketamine molecule. These SIL internal standards are essential for accurate quantification of norketamine in biological matrices by mass spectrometry-based methods, as they compensate for matrix effects and variations in sample preparation and instrument response.
-
Chemical Derivatization Research: The Boc group can be used in the development of novel derivatization strategies for the analysis of norketamine and other ketamine metabolites, potentially improving their chromatographic behavior and mass spectrometric detection.[1][2]
-
Forensic Reference Material: this compound itself is available as an analytical reference standard, which can be used in the synthesis and characterization of other related compounds for forensic libraries.[3]
Synthesis of Norketamine-d4 from this compound (Inferred Protocol)
The following is an inferred, chemically sound protocol for the synthesis of a deuterated internal standard, norketamine-d4, using this compound as a starting material. This protocol is based on established organic chemistry principles for deuteration and the use of Boc-protected amines.
Objective: To synthesize N-Boc-norketamine-d4 and subsequently deprotect it to yield norketamine-d4 hydrochloride for use as an internal standard in quantitative forensic analysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., Methanol-d4)
-
Base (e.g., Sodium methoxide)
-
Deuterium source (e.g., Deuterium oxide - D₂O)
-
Acid for deprotection (e.g., Trifluoroacetic acid or HCl in diethyl ether)
-
Anhydrous solvents (e.g., Dichloromethane, Diethyl ether)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Protocol:
-
Deuteration of this compound:
-
Dissolve this compound in a deuterated solvent such as methanol-d4.
-
Add a catalytic amount of a strong base, like sodium methoxide, to facilitate the exchange of alpha-protons adjacent to the ketone for deuterium.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by mass spectrometry to observe the incorporation of deuterium atoms.
-
Quench the reaction with a source of deuterium, such as D₂O, to ensure complete deuteration.
-
Extract the N-Boc-norketamine-d4 into an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product using column chromatography.
-
-
Deprotection of N-Boc-norketamine-d4:
-
Dissolve the purified N-Boc-norketamine-d4 in an anhydrous solvent like dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid, and stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid.
-
To obtain the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether.
-
The resulting precipitate, norketamine-d4 hydrochloride, is filtered, washed with cold diethyl ether, and dried under vacuum.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Diagram of the Synthesis Workflow:
Quantitative Analysis of Norketamine in Biological Samples using a Stable Isotope-Labeled Internal Standard
The synthesized norketamine-d4 can be used as an internal standard for the accurate quantification of norketamine in forensic samples (e.g., blood, urine, hair) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Protocol for LC-MS/MS Analysis
Objective: To extract norketamine and the internal standard from a biological matrix for LC-MS/MS analysis.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Norketamine-d4 internal standard solution (concentration dependent on the expected analyte concentration)
-
Protein precipitation solvent (e.g., Acetonitrile)
-
Centrifuge
-
Vortex mixer
-
LC-MS vials
Protocol:
-
Sample Spiking: To 100 µL of the plasma sample, add a known amount of the norketamine-d4 internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Analysis: Inject an aliquot of the prepared sample into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Quantitative Data from Analytical Methods
The following table summarizes quantitative data from various published methods for the analysis of ketamine and norketamine. While these studies do not explicitly mention the use of this compound for the synthesis of their internal standards, they represent the analytical context in which a synthesized norketamine-d4 would be applied.
| Analytical Technique | Analyte(s) | Sample Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) |
| LC-MS/MS | Ketamine, Norketamine | Plasma | 5-500 | 4 | - | 84.8-89.8 |
| LC-MS/MS | Ketamine, Norketamine | Blood | - | 2 | 0.5 | - |
| GC-MS | Ketamine, Norketamine | Urine | 100-5000 | 9-100 | 3-75 | 71.0-97.8 |
| GC-MS | Ketamine, Norketamine | Urine | 50-1000 | 50 | 25 | 45.7-83.0 |
Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization of norketamine is often necessary to improve its volatility and chromatographic properties. The primary amine of norketamine can be derivatized using various reagents. While N-Boc protection is typically used for synthesis, other derivatizing agents are more common for direct analysis.
Common Derivatizing Agents for Norketamine:
-
Pentafluorobenzoyl chloride (PFBC): Reacts with the primary amine to form a stable derivative with good chromatographic properties and high sensitivity in electron capture negative ionization (ECNI) mass spectrometry.[4]
-
Trifluoroacetic anhydride (B1165640) (TFAA): Another common acylating agent that improves volatility and chromatographic peak shape.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A silylating agent that can derivatize the amine group.
Diagram of the Derivatization Logic for GC-MS:
Conclusion
This compound is a valuable tool in forensic toxicology research, primarily serving as a key intermediate for the synthesis of stable isotope-labeled internal standards. The use of such internal standards is critical for the development of robust and accurate quantitative methods for the determination of norketamine in biological specimens. The protocols and data presented here provide a framework for researchers to utilize this compound in their analytical workflows, contributing to more reliable forensic toxicological findings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous-Flow Synthesis of Norketamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norketamine, the principal active metabolite of ketamine, is a compound of significant interest in the development of new antidepressant therapies. Continuous-flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of pharmaceutical intermediates like norketamine. This document provides detailed protocols and data for a multi-stage continuous-flow synthesis of norketamine. While the primary well-documented continuous-flow route does not involve N-Boc protected precursors, we also include a general protocol for continuous-flow N-Boc deprotection, which could be adapted as a final step in a synthesis starting from an N-Boc protected norketamine precursor.
Continuous-Flow Synthesis of Norketamine
A high-yielding, three-stage continuous-flow process for the synthesis of norketamine has been developed, converting a substituted cyclopentyl methyl ketone to norketamine through stages of α-bromination, imination/rearrangement, and a final thermal rearrangement.[1][2][3] This method avoids the hazards associated with handling toxic and corrosive reagents like bromine and ammonia (B1221849) at a large scale in batch reactors by leveraging the contained and controlled environment of flow chemistry.[1][2]
Logical Workflow for Norketamine Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Boc Norketamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Boc norketamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the N-Boc protection of norketamine?
A1: Low yields in N-Boc protection of norketamine and similar primary amines can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: The formation of undesired byproducts can consume the starting material or the Boc anhydride (B1165640). A common side product is the di-Boc protected amine (N,N-di-Boc-norketamine), especially if an excess of Boc anhydride is used or if the reaction conditions are too harsh.
-
Hydrolysis of Boc Anhydride: In the presence of water, di-tert-butyl dicarbonate (B1257347) (Boc₂O) can hydrolyze to tert-butanol (B103910) and carbon dioxide, reducing the amount of reagent available for the protection reaction.
-
Poor Quality of Starting Materials: Impurities in the norketamine starting material or decomposed Boc anhydride can lead to lower yields.
-
Suboptimal pH: The reaction is sensitive to pH. A basic environment is necessary to deprotonate the amine, but a pH that is too high can accelerate the hydrolysis of Boc anhydride.
Q2: How can I minimize the formation of the N,N-di-Boc byproduct?
A2: To minimize the formation of the di-Boc protected norketamine, consider the following strategies:
-
Stoichiometry: Use a controlled amount of Boc anhydride, typically between 1.0 and 1.2 equivalents relative to norketamine.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and reduce the formation of the di-Boc byproduct.
-
Slow Addition: Add the Boc anhydride to the reaction mixture slowly and in a controlled manner.
-
Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material has been consumed.
Q3: What is the recommended work-up procedure for the N-Boc protection of norketamine?
A3: A general work-up procedure involves:
-
Quenching: Quench the reaction by adding water or a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution) to hydrolyze any remaining Boc anhydride.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted norketamine, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Q4: My norketamine starting material has poor solubility. How can I improve the reaction conditions?
A4: If your norketamine starting material (often as a hydrochloride salt) has poor solubility in common organic solvents, you can try the following:
-
Solvent Mixtures: Use a mixture of solvents, such as tetrahydrofuran (B95107) (THF) and water, or dioxane and water.
-
Biphasic Conditions: Perform the reaction under biphasic conditions with a base such as sodium bicarbonate or sodium hydroxide (B78521) in the aqueous phase.
-
Free-basing: Before the reaction, you can convert the norketamine hydrochloride salt to the free base, which may have better solubility in organic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Boc anhydride | Use a fresh bottle of Boc anhydride. |
| Insufficient base | Ensure at least one equivalent of a suitable base (e.g., triethylamine (B128534), diisopropylethylamine, or sodium bicarbonate) is used to neutralize the acid formed during the reaction. | |
| Low reaction temperature | Gradually increase the reaction temperature, for example, from room temperature to 40-50 °C, while monitoring for side product formation. | |
| Multiple Spots on TLC (Side Products) | Formation of di-Boc norketamine | Use a smaller excess of Boc anhydride (1.0-1.1 equivalents). Add the Boc anhydride slowly. |
| Presence of impurities in starting material | Purify the norketamine starting material before the reaction. | |
| Product is Difficult to Purify | Co-elution with starting material | Adjust the polarity of the eluent for column chromatography. Consider using a different solvent system. |
| Presence of non-polar impurities | Wash the crude product with a non-polar solvent like hexane (B92381) to remove non-polar impurities. |
Experimental Protocols
Representative Experimental Protocol for N-Boc Protection of Norketamine (Batch Synthesis)
This protocol is a general guideline based on standard procedures for the Boc protection of primary amines and related compounds. Optimization may be required for specific experimental setups.
-
Dissolution: Dissolve norketamine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water (1:1). The concentration is typically in the range of 0.1 to 0.5 M.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution and stir for 10-15 minutes at room temperature.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the reaction mixture. The addition can be done in one portion or dropwise as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes general reaction conditions for the N-Boc protection of primary amines and provides a specific example for a related ketamine derivative. The optimal conditions for norketamine should be determined experimentally.
| Amine Substrate | Reagent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| General Primary Amine | Boc₂O (1.1-1.5) | Et₃N (1.2-2.0) | THF or CH₂Cl₂ | RT | 2-12 | >90 | General Procedure |
| General Primary Amine | Boc₂O (1.1-1.5) | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 4-16 | >90 | General Procedure |
| 2-Arylcyclohexanamine derivative | Boc₂O | Et₃N | THF | 70 | - | - | [1] |
| Norketamine (Continuous Flow) | - | - | - | - | - | 95 (for norketamine synthesis) | [2][3] |
Note: The yield for the continuous flow synthesis refers to the norketamine product prior to the N-Boc protection step. The subsequent protection was performed but the specific yield for that step is not detailed in the main text.
Mandatory Visualizations
Caption: Experimental workflow for the N-Boc protection of norketamine.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting poor peak shape in N-Boc norketamine chromatography
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of N-Boc norketamine, focusing on resolving poor peak shapes.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for this compound?
The most frequently encountered issues are peak tailing, peak fronting, and split peaks. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Peak fronting can result from column overload or a mismatch between the sample solvent and the mobile phase.[3][4][5] Split peaks may indicate a blocked column frit, a void in the column packing, or solvent incompatibility issues.[5][6][7]
Q2: What chemical properties of this compound influence its chromatography?
This compound has a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group, which significantly increases its retention on reversed-phase columns compared to norketamine. While the Boc group protects the secondary amine, residual basicity or interactions with acidic silanol (B1196071) groups on the silica (B1680970) stationary phase can still occur, leading to peak tailing. The compound's solubility is also critical; it is soluble in organic solvents like DMF, DMSO, and methanol (B129727) but has very low solubility in aqueous solutions.[8] This can lead to peak shape issues if the sample solvent is significantly stronger than the initial mobile phase.
Q3: Can the N-Boc group cleave during analysis?
The N-Boc group is sensitive to strong acids. While stable under typical reversed-phase conditions using 0.1% formic acid, using stronger acids like trifluoroacetic acid (TFA), especially at concentrations above 0.1%, can cause partial on-column or post-run cleavage of the Boc group.[9] This degradation can appear as a shoulder on the main peak or as a separate, earlier-eluting peak corresponding to norketamine.
Troubleshooting Guide: Resolving Poor Peak Shapes
Issue 1: My this compound peak is tailing.
Peak tailing, where the latter half of the peak is wider than the front half, is a common problem when analyzing compounds with basic functional groups.
Common Causes & Solutions:
-
Secondary Silanol Interactions: The most common cause is the interaction between the analyte and acidic residual silanol groups on the silica column packing.[1]
-
Solution 1: Mobile Phase Modification: Add a competitor for these active sites to the mobile phase. An acidic modifier like formic acid or a buffer is highly effective.
-
Solution 2: Use a Modern, End-capped Column: Employ a high-purity, base-deactivated, or end-capped C18 column designed to minimize silanol interactions.[1][10]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[1]
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape improves and retention time increases slightly, overload was the issue.[11]
-
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled or is close to the analyte's pKa, peak tailing can occur.[1]
-
Solution: Use a buffer to maintain a consistent pH. For this compound, a mobile phase pH of around 3-4 is often effective.
-
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Table 1: Comparison of Mobile Phase Additives to Mitigate Tailing
| Additive | Typical Concentration | Mechanism of Action | Suitability for MS |
| Formic Acid | 0.1% (v/v) | Protonates residual silanols, reducing secondary interactions. | Excellent (Volatile) |
| Ammonium Formate | 5-20 mM | Acts as a buffer and provides ionic strength to mask silanol activity. | Excellent (Volatile) |
| Acetic Acid | 0.1% (v/v) | Milder acid, can be effective but often less so than formic acid. | Good (Volatile) |
| Triethylamine (TEA) | 0.1% (v/v) | Basic additive that competes for silanol sites (less common in modern LC/MS). | Poor (Causes ion suppression) |
Issue 2: My this compound peak is fronting.
Peak fronting, where the first half of the peak is broader than the latter half, is typically related to sample or column conditions.[3][4]
Common Causes & Solutions:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase is a primary cause.[4][12][13] The analyte molecules travel too quickly through the column before partitioning properly, leading to a distorted peak.
-
Solution: Whenever possible, dissolve and inject the this compound standard in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). If a stronger solvent is required for solubility, keep the injection volume as low as possible.
-
-
Column Overload: Overloading can also manifest as fronting, especially concentration overload.[4][5]
-
Solution: Systematically dilute the sample and reinject. If the fronting diminishes, overload was the cause.
-
-
Column Degradation: A void or collapse at the column inlet can cause peak shape distortion, including fronting.[5][14]
-
Solution: If the problem appears suddenly and persists across different analytes, inspect the column or replace it. Using a guard column can help extend the analytical column's life.
-
Troubleshooting Workflow for Peak Fronting
Caption: A troubleshooting workflow for diagnosing and resolving peak fronting.
Issue 3: My this compound peak is split or shouldered.
Split peaks suggest that the analyte band is being distorted as it enters or travels through the column.
Common Causes & Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit, causing the sample flow path to be uneven.[7][11]
-
Solution: First, try backflushing the column (disconnect from the detector and flush to waste). If this fails, the column may need to be replaced. Using an in-line filter or guard column is a crucial preventative measure.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.[5]
-
Solution: This is a sign of column degradation and requires column replacement.
-
-
Sample Solvent Effect: Injecting a large volume of a strong, non-miscible, or improperly buffered sample solvent can cause severe peak distortion that appears as a split peak.[5][13][15]
-
Solution: Prepare the sample in a solvent that is as close in composition to the initial mobile phase as possible.
-
Troubleshooting Workflow for Split Peaks
Caption: A troubleshooting workflow for diagnosing and resolving split peaks.
Experimental Protocols
Protocol 1: Sample Solvent Evaluation
Objective: To determine if the sample solvent is the cause of peak fronting or splitting.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Prepare Test Samples:
-
Sample A (Control): Dilute the stock solution to 10 µg/mL using the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).
-
Sample B (Strong Solvent): Dilute the stock solution to 10 µg/mL using 100% acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Analysis: Inject Sample A and then Sample B. Compare the peak shapes. If Sample A produces a symmetrical peak while Sample B shows fronting or splitting, the issue is confirmed to be solvent incompatibility.
Protocol 2: Column Health and Contamination Check
Objective: To diagnose a blocked frit or column void causing split peaks for all analytes.
-
Initial Observation: Confirm that all peaks in the chromatogram, not just this compound, are exhibiting splitting or distortion.[11]
-
Remove Guard Column: If a guard column is installed, remove it and reconnect the analytical column directly. Run the analysis again. If the peak shape improves, the guard column is the source of the problem and should be replaced.
-
Column Backflush (Proceed with Caution):
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column to waste with a strong, compatible solvent (e.g., isopropanol, then acetonitrile) at a low flow rate (0.1-0.2 mL/min) for 15-20 minutes.
-
Return the column to its original orientation, reconnect to the detector, and equilibrate thoroughly with the mobile phase before re-injecting the sample.
-
-
Final Assessment: If the peak shape is restored, the frit was likely contaminated. If the problem persists, the column packing bed may be irreversibly damaged (void), and the column should be replaced.[11]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. agilent.com [agilent.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. acdlabs.com [acdlabs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.com [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. support.waters.com [support.waters.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for N-Boc Norketamine HPLC Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-Boc norketamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the HPLC analysis of this compound?
A common challenge is the partial or complete deprotection of the Boc (tert-butyloxycarbonyl) group, especially when using acidic mobile phase modifiers like trifluoroacetic acid (TFA). This can lead to the appearance of an extra peak corresponding to norketamine, peak tailing, or broad peaks.
Q2: What are the recommended starting conditions for developing an HPLC method for this compound?
A good starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound is a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The increased hydrophobicity due to the Boc group means that a higher proportion of organic solvent may be required for elution compared to its parent compound, norketamine.[1]
Q3: How can I improve the peak shape for this compound?
Peak tailing is a common issue, particularly with basic compounds on silica-based columns. To improve peak shape, consider the following:
-
Adjusting Mobile Phase pH: Using a mobile phase with a neutral or slightly basic pH can help to minimize interactions with residual silanols on the column, leading to better peak symmetry. For instance, a phosphate (B84403) buffer at pH 7.2 has been used successfully for the separation of the related compound, norketamine.[2]
-
Use of Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also help to reduce peak tailing.
-
Lower Analyte Concentration: Overloading the column can lead to peak fronting. If this is observed, try diluting the sample.
Q4: Can I use trifluoroacetic acid (TFA) in my mobile phase?
While 0.1% TFA is a common mobile phase additive for improving peak shape in RP-HPLC, it should be used with caution for Boc-protected compounds. The acidic nature of TFA can cause the cleavage of the Boc group, especially if the collected fractions are left at room temperature for extended periods or if heat is applied during solvent evaporation. If TFA must be used, it is advisable to neutralize the fractions immediately after collection and avoid heating during solvent removal. Using a less acidic modifier like formic acid is a safer alternative.
Q5: My this compound appears to be degrading on the column. What could be the cause?
Apart from acidic deprotection, instability can also occur under strongly basic conditions. While less common, mobile phases with high pH, in combination with certain column stationary phases, could potentially lead to the degradation of the Boc group. It is important to operate within the recommended pH range for your specific column.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Extra peak appearing, often earlier than the main peak | Partial deprotection of the Boc group. | - Avoid using acidic mobile phase modifiers like TFA. - If an acidic modifier is necessary, use a weaker acid such as formic acid. - Neutralize collected fractions promptly. - Avoid heating during solvent evaporation. |
| Peak Tailing | - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. | - Use a mobile phase with a neutral or slightly basic pH (e.g., phosphate buffer at pH 7.2). - Add a competing base like triethylamine (TEA) to the mobile phase. - Use an end-capped C18 column. |
| Peak Fronting | Column overload. | - Reduce the concentration of the injected sample. - Use a column with a higher loading capacity. |
| Split Peaks | - Clogged column frit. - Void at the head of the column. - Sample solvent incompatible with the mobile phase. | - Back-flush the column. - Replace the column if a void has formed. - Dissolve the sample in the mobile phase. |
| High Backpressure | - Blockage in the system (tubing, injector, or column). - Precipitated buffer in the mobile phase. | - Systematically check each component for blockage. - Ensure the mobile phase buffer is fully dissolved and filter the mobile phase. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector. - Contaminated mobile phase or column. - Inadequate column equilibration. | - Degas the mobile phase. - Flush the system with a strong solvent. - Ensure the column is fully equilibrated with the mobile phase before injection. |
Experimental Protocols
Below are example HPLC methods that can be used as a starting point for the separation of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.
Method 1: Isocratic Separation with Neutral pH
This method is adapted from a procedure for norketamine and is suitable for avoiding acid-induced deprotection.[2]
| Parameter | Condition |
| Column | Purospher RP-18 end-capped (or equivalent C18) |
| Mobile Phase | Acetonitrile : 0.03 M Phosphate Buffer (pH 7.2) (23:77 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Method 2: Gradient Separation with Acidic Modifier
This method uses a formic acid modifier, which is less harsh than TFA, and a gradient elution, which can be beneficial for separating impurities with different polarities.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (or equivalent C18), 4.6 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid and 1mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 100% B over 10 minutes, followed by re-equilibration |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm or Mass Spectrometry |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Troubleshooting Logic for Common HPLC Issues
Caption: Troubleshooting Logic for HPLC Issues.
References
Technical Support Center: Analysis of N-Boc Norketamine by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing N-Boc norketamine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ion source of the mass spectrometer.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization.[2][3] The result is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][3] Given that this compound is often analyzed in complex biological matrices like plasma or urine, it is particularly susceptible to ion suppression from endogenous components such as phospholipids (B1166683), salts, and proteins.[4][5][6]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment.[7] In this technique, a solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank sample extract (from the same matrix as your samples) is then injected onto the LC system. A drop in the constant baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.[8] Another approach is the post-extraction spike method, where the response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract. A lower response in the matrix indicates suppression.[7]
Q3: What are the most common sources of ion suppression in bioanalytical methods?
A3: The primary sources of ion suppression are endogenous matrix components that co-elute with the analyte of interest.[5] For analyses in plasma or serum, phospholipids are a major cause of ion suppression.[6] Other sources include salts from buffers, proteins, and other small molecules present in the biological sample.[4][5] Exogenous sources can also contribute, such as polymers leached from plasticware or mobile phase additives.[1]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Cause: Significant ion suppression from co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, leading to less ion suppression.[1] For this compound, which is more lipophilic than norketamine, a non-polar organic solvent can be effective.
-
Solid-Phase Extraction (SPE): SPE offers high selectivity for analyte extraction and interference removal.[1][4] A mixed-mode or polymeric sorbent can be effective for retaining this compound while washing away interfering compounds.
-
Protein Precipitation (PPT): While simple, PPT is the least effective at removing matrix components and often results in significant ion suppression.[7] If used, it should be followed by further cleanup steps.
-
-
Improve Chromatographic Separation: Modifying your LC method to separate this compound from the ion-suppressing region is a crucial strategy.[1][9]
-
Change Mobile Phase Composition: Altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase pH can change the elution profile of both the analyte and interferences.[1]
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Use a Different Column Chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity. The use of metal-free columns should also be considered as some compounds can interact with metal surfaces in the column, leading to signal suppression.[10]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11] This is only a viable option if the concentration of this compound is high enough to be detected after dilution.[11]
Workflow for Addressing Low Signal Intensity
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. eijppr.com [eijppr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
N-Boc norketamine stability issues in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Boc norketamine in solution and its proper storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least five years.[1] For short-term storage and during shipping at ambient temperatures, the compound is generally considered stable.[1] However, it is always best practice to store it in a cool, dry place in a tightly sealed container to prevent degradation.[3]
Q2: What solvents can be used to dissolve this compound, and what are the known solubilities?
This compound is a crystalline solid with solubility in various organic solvents.[1] The approximate solubilities are provided in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~1 mg/mL |
| Methanol (B129727) | ~1 mg/mL |
| DMF:PBS (pH 7.2) (1:7) | ~0.12 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Q3: How stable is this compound in solution?
The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. The primary point of instability is the tert-butyloxycarbonyl (Boc) protecting group, which is susceptible to cleavage under certain conditions.
Q4: Under what conditions is the Boc group on this compound unstable?
The Boc group is known to be labile under acidic conditions.[4][5] Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), will readily cleave the Boc group, yielding norketamine. This degradation is often accelerated by increased temperature. Even mildly acidic conditions can lead to gradual degradation over time.
Q5: Is this compound stable in basic or neutral solutions?
The Boc protecting group is generally stable under basic and nucleophilic conditions.[5][6] Therefore, this compound is expected to be relatively stable in neutral to basic solutions. However, the overall stability of the molecule may be influenced by other functional groups present.
Troubleshooting Guide
Problem 1: I am seeing an unexpected peak in my HPLC/LC-MS analysis that corresponds to the mass of norketamine.
-
Possible Cause: Your this compound solution may have degraded due to acidic conditions.
-
Troubleshooting Steps:
-
Check the pH of your solution: If your solvent system is acidic, this is the likely cause.
-
Review your experimental protocol: Have you used any acidic reagents or solvents? Even seemingly neutral solvents can become acidic over time if they absorb atmospheric CO2.
-
Storage of the solution: Was the solution stored for an extended period, even at low temperatures? Acid-catalyzed hydrolysis can still occur, albeit at a slower rate.
-
Mobile phase for chromatography: If you are using an acidic mobile phase (e.g., with 0.1% TFA), some on-column degradation might occur, especially if the analysis is prolonged or the temperature is elevated.
-
Problem 2: The concentration of my this compound stock solution seems to be decreasing over time.
-
Possible Cause: Gradual degradation of the compound in solution.
-
Troubleshooting Steps:
-
Solvent choice: Ensure you are using a high-purity, anhydrous solvent if possible. The presence of water can facilitate hydrolysis, especially under acidic conditions.
-
Storage temperature: Store stock solutions at -20°C or -80°C when not in use. Avoid repeated freeze-thaw cycles.
-
Light exposure: Protect the solution from light, as photolytic degradation could be a contributing factor, although specific data on the photostability of this compound is limited.
-
Perform a stability check: Analyze a freshly prepared solution and compare it to your stored stock solution to confirm degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, DMF, or methanol) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed vial at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to understand the stability of a compound under various stress conditions. This protocol provides a general framework.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines.[5] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples and a control sample (stored at -20°C) using a stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the intact this compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and time point. Identify any major degradation products by their mass-to-charge ratio in LC-MS.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Incomplete Deprotection of N-Boc Norketamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of N-Boc norketamine.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format, offering potential causes and solutions.
Issue 1: Incomplete or Slow Deprotection with Trifluoroacetic Acid (TFA)
Question: My N-Boc deprotection of norketamine using TFA in dichloromethane (B109758) (DCM) is sluggish and fails to go to completion, even with extended reaction times. What are the likely causes and how can I resolve this?
Answer: Incomplete or slow deprotection of this compound is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of TFA may be too low to efficiently cleave the sterically hindered Boc group on the norketamine molecule.[1][2]
-
Low Reaction Temperature: Performing the reaction at 0°C or below can significantly reduce the reaction rate.[3]
-
Poor Quality Reagents: TFA is hygroscopic, and the presence of water can decrease its effective acidity.[4]
Recommended Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. A common starting point is 20-25% TFA in DCM, which can be increased to 50% or even neat TFA for short periods if the substrate is stable.[5]
-
Elevate Reaction Temperature: Allow the reaction to warm to room temperature. If the reaction is still slow, gentle heating to 30-40°C can be beneficial, but should be monitored closely for potential side reactions.[2]
-
Ensure Anhydrous Conditions: Use fresh, high-quality TFA and anhydrous DCM to minimize water content.
Issue 2: Formation of Side Products During Deprotection
Question: I am observing unexpected peaks in my LC-MS or NMR analysis after deprotection. What are these byproducts and how can I prevent their formation?
Answer: The formation of byproducts is often due to the reactive nature of the tert-butyl cation generated during the deprotection process.
-
tert-Butylation: The electrophilic tert-butyl cation can react with nucleophilic sites on the norketamine molecule, particularly the electron-rich aromatic ring.[6]
-
Trifluoroacetylation: If TFA is used for deprotection, the newly formed free amine of norketamine can be acylated by residual TFA, leading to a trifluoroacetamide (B147638) byproduct.[2]
Recommended Solutions:
-
Use Scavengers: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or thioanisole (B89551) (typically 5-10% v/v).[1][2]
-
Optimize Work-up: To prevent trifluoroacetylation, ensure complete removal of TFA after the reaction by co-evaporation with a non-polar solvent like toluene (B28343).[2]
-
Alternative Reagents: Consider using a non-TFA based deprotection method, such as HCl in dioxane.
Issue 3: Degradation of the Norketamine Product
Question: My desired norketamine product appears to be degrading under the deprotection conditions. How can I achieve deprotection with minimal degradation?
Answer: Norketamine, like other arylcyclohexylamines, may be sensitive to harsh acidic conditions over prolonged periods.
Recommended Solutions:
-
Milder Acidic Conditions: Switch to a stronger, yet potentially less harsh, acid system like 4M HCl in 1,4-dioxane (B91453). This reagent often provides faster and cleaner deprotection for sterically hindered amines.[1][7]
-
Thermal Deprotection: For a completely acid-free method, thermal deprotection can be employed. Heating the this compound in a suitable high-boiling solvent such as methanol (B129727) or trifluoroethanol can effect deprotection.[8][9] This method avoids the generation of reactive cations.
-
Careful Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long exposure to acidic conditions. Quench the reaction as soon as the starting material is consumed.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection of norketamine?
A1: The most frequent causes are insufficient acid strength or concentration, steric hindrance around the secondary amine of the norketamine, low reaction temperatures, and the use of poor-quality or wet reagents.[1][2][4]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): Observe the disappearance of the starting this compound spot and the appearance of the more polar norketamine product spot. Staining with ninhydrin (B49086) can be used to visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of the conversion of starting material to product and can help identify any byproducts.[10][11][12]
Q3: Is it better to use TFA or HCl in dioxane for the deprotection of this compound?
A3: Both reagents can be effective. TFA in DCM is a very common method; however, for sterically hindered substrates like this compound, 4M HCl in dioxane is often reported to be faster and cleaner, leading to the hydrochloride salt of norketamine which can often be precipitated and easily isolated.[1][13]
Q4: What are the advantages of thermal deprotection?
A4: Thermal deprotection avoids the use of strong acids, which can be beneficial if the norketamine analogue has other acid-sensitive functional groups. It also eliminates the possibility of acid-mediated side reactions like tert-butylation and trifluoroacetylation.[8][14][15]
Q5: How do I purify norketamine after deprotection?
A5: Purification strategies depend on the deprotection method used:
-
Acidic Deprotection (TFA): After removal of the acid, the residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the free norketamine extracted into an organic solvent. Further purification can be achieved by column chromatography.
-
HCl in Dioxane: The norketamine hydrochloride salt often precipitates from the reaction mixture or upon addition of a non-polar solvent like diethyl ether. The salt can then be collected by filtration.[1]
-
Thermal Deprotection: The reaction mixture can be concentrated and the residue purified by column chromatography.
Data Presentation
Table 1: Comparison of Common N-Boc Deprotection Conditions for Sterically Hindered Amines.
| Reagent/Method | Solvent | Temperature (°C) | Typical Reaction Time | Key Advantages | Potential Issues |
| 20-50% TFA | Dichloromethane (DCM) | 0 - 25 | 1 - 16 hours | Widely used, well-understood | Incomplete reaction, tert-butylation, trifluoroacetylation[2][4] |
| 4M HCl | 1,4-Dioxane | 25 | 0.5 - 4 hours | Faster for hindered amines, product precipitates as HCl salt[1][13] | Anhydrous conditions required |
| Thermal | Methanol or TFE | 150 - 250 | 0.5 - 2 hours | Acid-free, avoids cationic side reactions[8][9] | Requires high temperatures, potential for thermal degradation |
| Oxalyl Chloride | Methanol | 25 | 1 - 4 hours | Very mild, tolerant of acid-labile groups[16][17] | Reagent is toxic and moisture-sensitive |
Experimental Protocols
Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).[2]
-
The resulting norketamine TFA salt can be used directly or neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free norketamine.
Protocol 2: Deprotection of this compound using HCl in Dioxane
-
Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the norketamine hydrochloride salt may precipitate. If not, add diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the norketamine hydrochloride salt.[1]
Protocol 3: Thermal Deprotection of this compound
-
Dissolve this compound (1 equivalent) in a high-boiling solvent such as methanol or 2,2,2-trifluoroethanol (B45653) (TFE).
-
Heat the solution in a sealed tube or a microwave reactor to 150-200°C.
-
Maintain the temperature for 30-90 minutes, monitoring the reaction progress by taking aliquots for LC-MS analysis.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude norketamine by column chromatography.[8][9]
Mandatory Visualizations
Caption: A decision workflow for troubleshooting incomplete deprotection of this compound.
Caption: Signaling pathway for the acid-catalyzed deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing by-product formation in continuous-flow norketamine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous-flow synthesis of norketamine. Our focus is on minimizing by-product formation and optimizing reaction conditions to ensure high yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the continuous-flow synthesis of norketamine, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Solid Precipitation in the Reactor During α-Iminol Rearrangement
-
Question: We are observing solid material precipitating in our heated reactor during the final rearrangement step to form norketamine, leading to blockages. What is the cause and how can we prevent this?
-
Answer: The precipitation of an insoluble by-product is a known issue when conducting the α-iminol rearrangement at elevated temperatures. While higher temperatures can increase the conversion rate, they can also promote the formation of undesirable side products that are insoluble in the reaction medium.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature can suppress the formation of the insoluble by-product. For instance, reducing the temperature from 180°C to 160°C has been shown to result in a completely homogeneous reaction mixture.[1]
-
Increase Residence Time: To compensate for the reduced reaction rate at a lower temperature, the residence time in the reactor should be increased. A longer residence time will allow the reaction to proceed to completion, ensuring a high conversion rate. For example, increasing the residence time to 20 minutes at 160°C has been demonstrated to achieve high conversion (95-96%).[1]
-
Optimize Concentration: Once a stable temperature and residence time are established, you can re-optimize the substrate concentration. It has been shown that at a longer residence time, the concentration could be increased without a loss in yield, thereby improving productivity.[1]
-
Issue 2: Incomplete Conversion During the Imination Step
-
Question: Our analysis shows the presence of the starting α-bromo ketone in the output stream of the imination reactor. How can we improve the conversion to the desired imine?
-
Answer: Incomplete conversion in the imination step, where the α-bromo ketone reacts with ammonia (B1221849), is often due to an insufficient residence time or an improper stoichiometric ratio of reactants.
Troubleshooting Steps:
-
Adjust Flow Rates: A decrease in conversion can be observed if the substrate flow rate is too high relative to the ammonia flow rate. This leads to a shorter residence time and an insufficient amount of ammonia to react with the substrate. Reducing the substrate flow rate or increasing the ammonia flow rate can improve conversion.
-
Optimize Reactant Ratio: While a large excess of ammonia is typically used in continuous flow to ensure complete conversion, finding the optimal ratio is key to minimizing waste and maximizing efficiency. The optimal conditions may involve a high substrate concentration with a specific, optimized ammonia flow rate to ensure full conversion.[2][3][4]
-
Ensure Proper Mixing: Inadequate mixing of the substrate and liquid ammonia streams can lead to localized areas of low ammonia concentration, resulting in incomplete reaction. Ensure your reactor setup provides efficient mixing at the point of confluence.
-
Monitor for Blockages: Although less common with optimized flushing, partial blockages can affect flow rates and, consequently, residence time and stoichiometry.[2][3][4]
-
Issue 3: Reactor Corrosion and Material Incompatibility
-
Question: We are concerned about the corrosive nature of the reagents used in the synthesis, particularly bromine and hydrogen bromide. What materials should we use for our continuous-flow setup?
-
Answer: Bromine and the hydrogen bromide (HBr) gas by-product are highly corrosive and incompatible with many standard materials like steel.[3]
Recommendations:
-
Reactor Material: For reactions involving bromine, specialized corrosion-resistant materials are necessary. While Tantalum is highly resistant, it can be prohibitively expensive.[3] Hastelloy reactors are a common and effective choice for handling such corrosive reagents.
-
Pumps and Tubing: Peristaltic pumps with compatible tubing (e.g., Viton®, Kalrez®) are often used to handle corrosive fluids, as the fluid only comes into contact with the tubing. All wetted parts in the system, including tubing, fittings, and back-pressure regulators, must be chemically resistant to the reagents.
-
HBr Quenching: The HBr gas generated during the bromination step must be safely removed and neutralized. A continuous stirred-tank reactor (CSTR) setup can facilitate the removal of HBr, which can then be scrubbed by bubbling through a concentrated aqueous sodium hydroxide (B78521) solution.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous-flow process for norketamine synthesis compared to traditional batch methods?
A1: The primary advantages include:
-
Enhanced Safety: Continuous-flow systems handle smaller volumes of hazardous reagents like liquid bromine, hydrogen bromide, and liquid ammonia at any given time, significantly reducing the risks associated with handling these materials at a large scale.[2]
-
Improved Control and Consistency: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to a more consistent product quality and purity profile.[5]
-
Increased Efficiency and Productivity: Continuous processing can lead to higher productivity, and telescoping multiple reaction steps without isolating intermediates can streamline the overall synthesis.[6]
-
Reduction of Side Products: The ability to finely tune reaction conditions helps in minimizing the formation of degradation products and other impurities.[1]
Q2: How can I quench the bromination reaction effectively in a continuous-flow setup?
A2: Several aqueous quench solutions can be used. While sodium thiosulfate (B1220275) is effective, it can produce solid residues, which are undesirable in a flow system. An optimized approach is to use sodium hydroxide, which not only neutralizes the hydrogen bromide by-product but also quenches any unreacted bromine.[1]
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of norketamine?
A3:
-
In-process monitoring: ¹H NMR spectroscopy can be used to determine the conversion and yield of reaction steps, often using an internal standard like 1,3,5-trimethoxybenzene.[2][3]
-
Final product analysis: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for determining the purity of the final norketamine product and quantifying any impurities.[3][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling.[10]
Quantitative Data Summary
Table 1: Optimization of the α-Iminol Rearrangement Step
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Temperature | 180 °C | 160 °C |
| Residence Time | Not specified | 20 min |
| Substrate Conc. | 0.5 M | 1.0 M |
| Conversion/Yield | High conversion, but with by-product precipitation | 95-96% conversion, homogeneous reaction |
| Reference | [1] | [1] |
Table 2: Optimization of the Imination Step
| Substrate Flow Rate | Ammonia Flow Rate | Substrate Concentration | Conversion |
| 0.1 mL/min | 0.3 mL/min | 2.4 M | Full Conversion |
| 0.2 mL/min | 0.3 mL/min | 2.4 M | Incomplete Conversion |
| 0.3 mL/min | 0.3 mL/min | 2.4 M | Incomplete Conversion |
| Reference | [2][3][4] | [2][3][4] | [2][3][4] |
Experimental Protocols
Key Experiment: Continuous-Flow α-Iminol Rearrangement
This protocol describes the final step in the synthesis of norketamine, focusing on conditions optimized to minimize by-product formation.
-
System Preparation:
-
A high-pressure tube reactor (e.g., 300 mL Hastelloy tube reactor) is used.
-
The reactor is connected to a high-pressure pump capable of delivering the substrate solution at a precise flow rate.
-
The reactor is placed in a heating system that allows for accurate temperature control (e.g., a reactor block heater).
-
A back-pressure regulator is installed at the outlet of the reactor to maintain the system pressure and keep the solvent in a superheated state.
-
-
Substrate Solution Preparation:
-
Prepare a solution of the α-hydroxy imine intermediate in ethanol (B145695). The concentration can be optimized, with concentrations up to 1.0 M being reported as effective.[1]
-
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 160 °C).[1]
-
Pump the substrate solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., for a 300 mL reactor and a 20-minute residence time, the flow rate would be 15 mL/min).
-
Maintain the system pressure above the vapor pressure of ethanol at the operating temperature.
-
Collect the reactor output after the system has reached a steady state.
-
-
Analysis:
-
Analyze the collected fractions using HPLC or ¹H NMR to determine the conversion of the α-hydroxy imine to norketamine and to check for the presence of by-products.
-
Visualizations
Caption: Troubleshooting workflow for common by-product issues.
Caption: Key stages in continuous-flow norketamine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fast and Validated High Throughput Bar Adsorptive Microextraction (HT-BAµE) Method for the Determination of Ketamine and Norketamine in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in N-Boc norketamine analysis from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of N-Boc norketamine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, milk).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1] Biological fluids contain numerous endogenous components like phospholipids (B1166683), salts, and proteins that are common causes of matrix effects. In the analysis of this compound, these interfering substances can lead to inaccurate quantification of the analyte.
Q2: I am observing significant ion suppression for this compound. What are the likely causes and how can I mitigate this?
A2: Significant ion suppression is a common challenge in bioanalysis. The primary causes are often co-eluting endogenous components from the biological matrix that compete with this compound for ionization in the mass spectrometer source. Phospholipids from plasma or serum are frequent culprits.
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous cleanup methods to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids than Protein Precipitation (PPT).[2]
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as this compound-d4, is highly recommended. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data analysis.[3][4]
Q3: My recovery for this compound is low and inconsistent. What steps can I take to improve it?
A3: Low and inconsistent recovery is often related to the sample preparation method. The chosen extraction technique may not be optimal for this compound in your specific biological matrix.
Troubleshooting Steps:
-
Re-evaluate Extraction Method: Compare the performance of different extraction techniques. While Protein Precipitation is fast, it may result in lower recovery and less clean extracts. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) often provide higher recoveries. For instance, a study on norketamine in plasma using SPE with Oasis MCX cartridges showed extraction recoveries ranging from 84.8% to 89.8%.[5]
-
Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH adjustments. For SPE, optimize the wash and elution steps to ensure efficient recovery of this compound while minimizing the loss of the analyte.
-
Check for Analyte Stability: Ensure that this compound is not degrading during sample processing.
Q4: How do I quantitatively assess the matrix effect for my this compound assay?
A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF).[1] This involves comparing the peak area of the analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1]
-
Matrix Factor (MF) < 1: Indicates ion suppression.
-
Matrix Factor (MF) > 1: Indicates ion enhancement.
It is also crucial to assess the IS-normalized MF to ensure that the internal standard is effectively compensating for the matrix effect.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | Optimize the LC gradient to better separate the analyte from interferences. Consider a different LC column chemistry. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a consistent ionic state. | |
| High Variability in Results Between Samples | Inconsistent matrix effects across different sample lots. | Use a stable isotope-labeled internal standard (e.g., this compound-d4) to normalize for variability.[3][4] |
| Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Automation can help reduce variability. | |
| Signal Drops During a Run Sequence | Contamination of the MS ion source by matrix components. | Implement a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste. |
| Insufficient sample cleanup. | Improve the sample preparation method to obtain cleaner extracts. | |
| Carryover in Blank Injections | Adsorption of this compound to components of the LC-MS system. | Optimize the needle wash solution in the autosampler. A strong organic solvent is often effective. |
| High concentration samples analyzed prior to the blank. | Inject a blank after high concentration samples to assess and mitigate carryover. |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from studies on the closely related compound, norketamine. This data can serve as a benchmark when developing and troubleshooting methods for this compound.
Table 1: Norketamine Recovery from Biological Samples
| Biological Matrix | Extraction Method | Analyte Concentration | Recovery (%) | Reference |
| Human Milk | Protein Precipitation | 2 ng/mL | 104.2 | [3] |
| 20 ng/mL | 94.8 | [3] | ||
| 40 ng/mL | 101.9 | [3] | ||
| 80 ng/mL | 102.3 | [3] | ||
| Plasma | Solid-Phase Extraction (Oasis MCX) | Not specified | 84.8 - 89.8 | [5] |
| Human Hair | Molecularly Imprinted Solid-Phase Extraction | 50 ng/mg | 88 | [6] |
| Urine | Liquid-Liquid Extraction | 100 µg/mL | 71.0 - 97.8 | [7] |
Table 2: Norketamine Matrix Effect in Biological Samples
| Biological Matrix | Extraction Method | Analyte Concentration | Matrix Effect (%) | Reference |
| Human Milk | Protein Precipitation | 2 ng/mL | 95.2 | [3] |
| 20 ng/mL | 122.6 | [3] | ||
| 40 ng/mL | 103.8 | [3] | ||
| 80 ng/mL | 104.7 | [3] | ||
| Human Hair | Molecularly Imprinted Solid-Phase Extraction | Not specified | +0.2 (Ion Enhancement) | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Norketamine in Human Milk
This protocol is adapted from a validated method for norketamine and can be used as a starting point for this compound.[3][4]
-
Sample Aliquot: Take 100 µL of the biological sample (e.g., human milk, plasma).
-
Internal Standard Addition: Add the stable isotope-labeled internal standard (e.g., this compound-d4) in a small volume of solvent.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Norketamine in Plasma
This protocol is based on a method for norketamine in plasma and may require optimization for this compound.[5]
-
Sample Aliquot: Take 100 µL of plasma.
-
Internal Standard Addition: Add the stable isotope-labeled internal standard.
-
Conditioning: Condition an Oasis MCX SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute this compound with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of ketamine, norketamine and dehydronorketamine in human breast milk using a novel Ultra High-Performance Liquid Chromatography – Mass Spectrometry (UPLC-MS/MS) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of ketamine, norketamine and dehydronorketamine in human milk using a novel ultra high-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ketamine and norketamine in plasma by micro-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of ketamine and norketamine in hair samples using molecularly imprinted solid-phase extraction (MISPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-isotope dilution mass spectrometry preceded by liquid-liquid extraction and chemical derivatization for the determination of ketamine and norketamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization for GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for some compounds in GC-MS analysis?
A1: Derivatization is a chemical modification process crucial for analyzing compounds that are not suitable for direct GC-MS analysis.[1] Many molecules, particularly those with polar functional groups like hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH), are non-volatile or thermally unstable.[2][3][4] Derivatization replaces the active hydrogen atoms in these functional groups with less polar, more stable groups.[1][5] This modification increases the compound's volatility and thermal stability, allowing it to be vaporized in the GC inlet and travel through the analytical column without degrading.[3][5] Additionally, derivatization can improve chromatographic behavior, leading to better peak shapes and enhanced sensitivity.[6][7]
Q2: What are the most common types of derivatization reactions for GC-MS?
A2: The three most prevalent derivatization methods for GC-MS are silylation, acylation, and alkylation.[4][8]
-
Silylation: This is the most widely used method, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[1][3] Silylation is effective for a broad range of compounds including alcohols, phenols, carboxylic acids, amines, and amides.[1][2]
-
Acylation: This technique converts compounds with active hydrogens into esters, thioesters, and amides.[1] It is often used for alcohols, amines, and phenols.[8] Acylation can enhance the stability of the derivatives and improve their response with certain detectors.[1][9]
-
Alkylation: This method involves the addition of an alkyl group to functional groups containing acidic hydrogens, such as carboxylic acids and phenols, forming esters and ethers respectively.[8] Alkylated derivatives are generally stable.[1]
Q3: How do I choose the right derivatization reagent?
A3: The selection of a derivatization reagent depends on several factors, primarily the functional group(s) present in your analyte.[8] The reactivity of common silylation reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.[1][10]
For example, for hydroxyl and carboxylic acid groups, a common choice is N-trimethylsilylimidazole (TMSI).[2] For compounds that are more difficult to derivatize, such as amines and amides, stronger reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used.[2] Sometimes, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reactivity of the primary silylation reagent, especially for sterically hindered groups.[2][5]
For complex samples, a two-step derivatization involving methoximation followed by silylation is often employed. The initial methoximation step protects aldehyde and keto groups, preventing the formation of multiple derivative isomers.[5][11]
Q4: What are the ideal reaction conditions for derivatization?
A4: Optimal derivatization conditions are crucial for achieving complete and reproducible results. The key parameters to consider are temperature, reaction time, and the choice of solvent.[12]
-
Temperature: Heating can significantly increase the reaction rate and yield.[8] However, the temperature should be carefully chosen to avoid degradation of the analyte or reagent.[8] Many reactions are performed at temperatures ranging from 60°C to 100°C.[1]
-
Reaction Time: The time required for complete derivatization can vary from minutes to several hours, depending on the analyte's reactivity and the chosen reagent.[10] For unknown compounds, it's recommended to monitor the reaction's progress by analyzing aliquots at different time points.[8]
-
Solvent: The solvent should be inert to the derivatization reagents and should dissolve the sample.[1] Aprotic solvents like pyridine (B92270), acetonitrile, and dimethylformamide (DMF) are commonly used.[2][8] Protic solvents such as water and alcohols must be avoided as they will react with the derivatizing reagent.[2][13]
Troubleshooting Guides
Issue 1: No Peak or a Very Small Peak for the Analyte
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Ensure the sample is completely dry, as moisture deactivates most derivatizing reagents.[5][12] Increase the volume of the derivatization reagent; a 2:1 molar ratio of reagent to active hydrogens is a good starting point.[10] Optimize the reaction time and temperature; try increasing them incrementally.[5] Consider using a stronger derivatizing agent or adding a catalyst like TMCS.[5] |
| Sample Degradation | The analyte may be degrading in the hot GC inlet.[5] Try lowering the injection port temperature to the lowest possible value that still allows for efficient vaporization.[5] Ensure fresh samples are used and avoid excessive heat during sample preparation.[5] |
| GC-MS System Issues | Check for leaks in the system, particularly the septum.[5] Inspect and clean or replace the inlet liner.[5] Ensure the column is properly installed and not broken.[5] Verify that the mass spectrometer settings are correct.[5] |
Issue 2: Multiple Peaks for a Single Analyte
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | If the derivatization reaction is not complete, you may see peaks for both the derivatized and underivatized analyte.[14] Follow the steps for optimizing the derivatization reaction mentioned above. |
| Formation of Multiple Derivatives | Some compounds, especially sugars, can exist in different isomeric forms (e.g., anomers), leading to multiple derivative peaks.[15] A methoximation step prior to silylation can help to "lock" the structure and prevent the formation of multiple isomers.[5] For some amino acids, modifying reaction conditions like lowering the temperature or changing the reaction time may prevent the formation of multiple derivatives. |
| Injector-Related Problems | Issues with the injection process can lead to split or multiple peaks.[15] Check for leaks in the injector, ensure the liner is installed correctly, and verify your injection technique.[15] |
| Reaction Byproducts | The derivatization reaction itself can produce byproducts that may appear as extra peaks in the chromatogram.[8] It's important to know the retention times of the reagent and its byproducts to avoid misinterpretation.[2] |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | Even small amounts of water can significantly impact the derivatization efficiency, leading to inconsistent results.[5] Always use anhydrous solvents and dry glassware.[1] Lyophilization (freeze-drying) is an effective method for removing water from samples.[5] |
| Variable Reaction Time | In manual, batch-wise derivatization, inconsistencies in the time between adding the reagent and injecting the sample can lead to variability.[5] An automated on-line derivatization system can improve repeatability.[7] |
| Matrix Effects | Components of the sample matrix can interfere with the derivatization reaction, causing signal enhancement or suppression.[12] Improve sample cleanup using techniques like solid-phase extraction (SPE). The use of an internal standard, particularly an isotopically labeled one, is highly recommended to correct for matrix effects and variations in sample preparation.[12] |
| Glassware Activity | The surface of laboratory glassware is slightly acidic and can adsorb some analytes, especially amines, leading to sample loss and poor reproducibility.[8] Silanizing the glassware by treating it with a solution like 5-10% dimethyldichlorosilane (DMDCS) in toluene (B28343) can prevent this.[8] |
Experimental Protocols
General Protocol for Silylation (e.g., for Hydroxyl-Containing Compounds)
-
Sample Preparation: Transfer a known amount of the dried sample (or an aliquot of the sample extract) to a clean, dry reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[12]
-
Reagent Addition: Add the silylating reagent (e.g., BSTFA or MSTFA, with or without 1% TMCS as a catalyst) to the dried sample.[5] The volume will depend on the expected concentration of the analyte. Ensure a molar excess of the reagent.[10]
-
Reaction: Cap the vial tightly and heat at the optimized temperature (e.g., 60-80°C) for the determined reaction time (e.g., 30-60 minutes).[1][10]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Two-Step Derivatization Protocol (Methoximation followed by Silylation)
-
Sample Drying: Ensure the sample is completely free of water, for instance by lyophilization.[5][11]
-
Methoximation: Add a solution of methoxyamine hydrochloride (MeOx) in pyridine to the dried sample.[7][11]
-
Incubation 1: Incubate the mixture with shaking at a controlled temperature (e.g., 30-37°C) for a set time (e.g., 90 minutes).[11][16]
-
Silylation: Add the silylating reagent (e.g., MSTFA).[7][11]
-
Incubation 2: Incubate the mixture again with shaking at a controlled temperature (e.g., 30-37°C) for a shorter period (e.g., 30 minutes).[11][16]
-
Analysis: After cooling, the derivatized sample is ready for GC-MS injection.
Data Presentation
Table 1: Common Silylating Reagents and Their Applications
| Reagent | Abbreviation | Primary Applications | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | A powerful silylating agent; byproducts are volatile.[2][5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines, amides | A strong and volatile silylating agent with clean reaction byproducts.[5] |
| N-trimethylsilylimidazole | TMSI | Hydroxyl groups, carboxylic acids | A popular and effective reagent for hydroxyls; does not react with amines or amides.[2][8] |
| Trimethylchlorosilane | TMCS | Catalyst | Often used in small amounts (e.g., 1%) with other reagents to enhance reactivity.[2][5] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amino acids, sterically hindered groups | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. |
Table 2: Troubleshooting Derivatization Reaction Yields
| Observation in Chromatogram | Potential Cause | Recommended Action |
| Analyte peak present, but no reagent peak | Insufficient reagent used. | Increase the amount of derivatizing reagent.[17] |
| Both analyte and reagent peaks are present, but derivatization is incomplete | Reaction time is too short. | Extend the reaction time.[17] |
| Derivatization is still incomplete after increasing reagent and time | Reaction temperature is too low. | Increase the reaction temperature, considering the boiling point of the solvent and the stability of the analyte.[17] |
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. phenomenex.com [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
preventing degradation of N-Boc norketamine during sample preparation
Welcome to the technical support center for N-Boc norketamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation for analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Boc group used?
A1: this compound is a derivative of norketamine, the primary metabolite of ketamine. The "Boc" refers to the tert-butoxycarbonyl protecting group attached to the amine. This group is used to temporarily mask the reactivity of the amine functional group, which can be crucial for achieving specific outcomes in chemical synthesis or for creating a stable analytical reference standard.[1][2]
Q2: What is the primary cause of this compound degradation during sample preparation?
A2: The primary cause of degradation is the cleavage of the Boc protecting group under acidic conditions.[1][3][4] The Boc group is intentionally designed to be removed by acid, so exposure to low pH environments during sample extraction, reconstitution, or analysis can lead to its premature removal, converting this compound back to norketamine.
Q3: Under what specific conditions is the Boc group unstable?
A3: The Boc group is highly susceptible to cleavage by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][3] Even milder acidic conditions can cause gradual degradation, especially with prolonged exposure or at elevated temperatures. The rate of cleavage is dependent on the acid concentration, temperature, and solvent.
Q4: Is this compound stable in basic or neutral conditions?
A4: Yes, the Boc group is generally stable under basic and neutral conditions. It is resistant to hydrolysis under basic conditions and is not affected by most nucleophiles, making it a versatile protecting group.[1][5][6]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during sample preparation, leading to the degradation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in the final extract. | Acidic pH during extraction: Use of acidic solvents or buffers in liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can cleave the Boc group. | Maintain a neutral or slightly basic pH (pH 7-9) throughout the extraction process. Use neutral organic solvents and buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.4). |
| Harsh SPE elution conditions: Using a strong acid in the elution solvent for SPE will remove the Boc group. | Elute with a neutral or mildly basic solvent system. If a pH modifier is necessary, consider a volatile basic additive like ammonium (B1175870) hydroxide, which can be removed during solvent evaporation. | |
| Presence of a significant norketamine peak in the analytical run. | Acidic mobile phase in LC-MS/MS: Many reverse-phase chromatography methods use acidic mobile phase additives like formic acid or TFA to improve peak shape. These will cause on-column degradation. | Use a mobile phase with a neutral or slightly basic pH. Buffers such as ammonium bicarbonate or ammonium formate (B1220265) are suitable alternatives.[7][8] |
| Acidic reconstitution solvent: Dissolving the dried extract in an acidic solvent prior to injection will lead to degradation. | Reconstitute the sample in a solvent mixture that matches the initial mobile phase conditions, ensuring it is not acidic. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. | |
| Inconsistent and non-reproducible analytical results. | Variable sample processing time: Prolonged exposure to even mildly acidic conditions can lead to inconsistent levels of degradation between samples. | Standardize all sample preparation steps and minimize the time samples are in solution, especially if the pH is not strictly controlled. |
| Elevated temperature: Higher temperatures can accelerate the acid-catalyzed cleavage of the Boc group.[9] | Perform all sample preparation steps at room temperature or below. Avoid heating samples during solvent evaporation by using a vacuum concentrator at a low temperature. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for this compound from Plasma using Protein Precipitation
This protocol is designed to minimize degradation by maintaining neutral conditions.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium bicarbonate).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Conditions for this compound Analysis
This method avoids acidic conditions that can cause on-column degradation.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Visualizations
Caption: Recommended workflow for this compound sample preparation.
Caption: Acid-catalyzed degradation of this compound.
Caption: A logical approach to troubleshooting this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
troubleshooting autocatalysis and induction periods in bromination for synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with autocatalysis and induction periods during bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What is an induction period in the context of a chemical reaction?
A1: An induction period is the initial slow phase of a chemical reaction where the rate is significantly lower than the subsequent, accelerated rate.[1] During this time, the concentration of a catalytic species may be building up, or an inhibitor is being consumed. For exothermic reactions, this period can also be a phase where the reaction generates heat, which in turn increases the reaction rate.[1] Many bromination reactions, especially those that are autocatalytic, exhibit a characteristic sigmoidal curve of product formation over time, with the induction period being the initial flat portion of the curve.[1][2]
Q2: What is autocatalysis and how does it relate to bromination?
A2: A chemical reaction is described as autocatalytic if one of the reaction products also functions as a catalyst for that same reaction.[2] As the product/catalyst is formed, the reaction rate accelerates.[3] In many electrophilic aromatic brominations, hydrogen bromide (HBr) is a product. This HBr can then act as a catalyst, activating the molecular bromine (Br₂) and speeding up the reaction.[4][5] This leads to an induction period (while the initial HBr is slowly formed) followed by a rapid increase in the reaction rate.
Q3: Why is managing the induction period and autocatalysis critical in drug development and synthesis?
A3: Uncontrolled autocatalysis and unpredictable induction periods pose significant safety and quality risks in pharmaceutical synthesis. A long induction period followed by a sudden, rapid acceleration of an exothermic reaction can lead to a thermal runaway, potentially causing the solvent to boil off and the reactor to over-pressurize.[1][6][7] From a quality perspective, such rapid and uncontrolled reactions can lead to poor selectivity, the formation of impurities (e.g., polybrominated products), and inconsistent batch-to-batch results, all of which are unacceptable in a regulated drug development environment.[8]
Troubleshooting Guide
Q4: My bromination reaction has a long and inconsistent induction period. How can I shorten it or improve its reproducibility?
A4: A long or variable induction period is often due to a slow initial formation of the catalytic species (typically HBr) or the presence of inhibitors.
-
Solution 1: Add a Catalytic Amount of HBr: Introducing a small amount of HBr or an HBr salt at the beginning of the reaction can often eliminate the induction period entirely by providing the necessary catalyst from the start.[4][5]
-
Solution 2: Use an HBr-Oxidant System: Generating bromine in situ from an HBr-oxidant combination (e.g., HBr with H₂O₂ or NaOCl) ensures the presence of HBr throughout the reaction, which can prevent a distinct induction phase.[7][9][10]
-
Solution 3: Check for Inhibitors: Water or other protic impurities can sometimes interfere with the initial stages of the reaction. Ensure all reagents and solvents are appropriately dried.
-
Solution 4: Increase Temperature (with caution): Gently increasing the reaction temperature can increase the rate of the initial, non-catalyzed reaction, shortening the time it takes to produce the autocatalyst. However, this must be done with extreme care to avoid a runaway reaction.[1]
Q5: The reaction starts slowly and then accelerates uncontrollably, leading to side products. How can I improve control?
A5: This is a classic sign of an uncontrolled autocatalytic process. The goal is to moderate the reaction rate after initiation.
-
Solution 1: Control Reagent Addition: Instead of adding all the bromine at once, add it slowly over time using an addition funnel or syringe pump. This keeps the concentration of the limiting reagent low and allows the reaction heat to be managed effectively.[6]
-
Solution 2: Improve Heat Transfer: Ensure efficient stirring and use an appropriate cooling bath to dissipate the heat generated during the accelerated phase of the reaction. For larger-scale reactions, consider reactor design to maximize the surface-area-to-volume ratio.[7]
-
Solution 3: Use a Milder Brominating Agent: If direct bromination with Br₂ is too aggressive, consider using a milder and more controllable reagent like N-Bromosuccinimide (NBS).[8][11] While NBS can also participate in radical reactions, under appropriate conditions for electrophilic substitution, it can offer a more controlled bromination profile.[11]
Q6: I am observing polybromination in my phenol/aniline substrate instead of the desired monobrominated product. What's wrong?
A6: Highly activated aromatic rings, such as phenols and anilines, are extremely susceptible to electrophilic attack, often leading to multiple substitutions (polybromination), especially with reactive agents like bromine water.[8][12]
-
Solution 1: Use a Non-polar Solvent: Switching from a polar solvent (like water or acetic acid) to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can decrease the ionizing power of the brominating agent, thus reducing its reactivity and favoring monosubstitution.[8]
-
Solution 2: Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) will decrease the overall reaction rate and improve selectivity, giving the monobrominated product a chance to form without immediately reacting further.
-
Solution 3: Choose a Milder Reagent: As mentioned, using NBS or a KBr/KBrO₃ mixture often provides significantly better control and selectivity for monosubstitution on highly activated rings.[8]
Quantitative Data Summary
The following table summarizes the effect of key parameters on the induction period, based on principles from kinetic studies.
| Parameter | Change | Effect on Induction Period | Rationale |
| [Catalyst] | Increase (e.g., add HBr) | Decrease / Elimination | The catalytic species is present from t=0, bypassing the slow initiation step.[4][5] |
| Temperature | Increase | Decrease | Increases the rate of all reaction steps, including the slow, non-catalyzed initiation.[1] |
| [Inhibitor] | Increase (e.g., moisture) | Increase | The inhibitor must be consumed before the catalytic cycle can begin efficiently. |
| [Br⁻] | Increase | Decrease (in some systems) | In oscillating reactions like the BZ reaction, increasing bromide concentration can decrease the induction period exponentially by affecting the pre-oscillatory steps.[13][14] |
Key Experimental Protocols
Protocol 1: Monitoring Bromination Kinetics via UV-Vis Spectroscopy
This protocol is adapted from methods used for the bromination of acetone (B3395972) and is useful for quantifying the induction period by monitoring the disappearance of bromine, which is colored.[15][16][17]
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the substrate (e.g., 1.0 M aromatic compound in a suitable solvent), an acid catalyst if required (e.g., 1.0 M HCl in the same solvent), and bromine (e.g., 0.02 M Br₂ in the same solvent).[15]
-
-
Spectrophotometer Setup:
-
Kinetic Run:
-
In a reaction vessel (e.g., a cuvette or a separate flask from which samples are taken), combine the substrate and acid solutions.
-
To initiate the reaction, add the bromine stock solution, start a timer immediately, and mix thoroughly.
-
Place the cuvette in the spectrophotometer and record the absorbance at fixed time intervals (e.g., every 30 seconds) for a duration sufficient to observe the induction period and subsequent reaction.[15]
-
-
Data Analysis:
-
Plot Absorbance vs. Time. The induction period will be visible as the initial phase where the absorbance of bromine decreases very slowly, followed by a sharp drop.
-
Protocol 2: Controlled Electrophilic Bromination of a Moderately Activated Arene
This protocol provides a general method for achieving selective monobromination while controlling for autocatalysis.
-
Reaction Setup:
-
Dissolve the aromatic substrate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Reagent Preparation:
-
In the addition funnel, prepare a solution of molecular bromine (1.0-1.1 eq.) in the same solvent.
-
-
Initiation (Optional):
-
To avoid a long induction period, add one or two drops of concentrated HBr to the reaction flask and stir for 2-3 minutes before starting the bromine addition.
-
-
Controlled Addition:
-
Add the bromine solution dropwise from the addition funnel to the stirred substrate solution over 30-60 minutes. Monitor the reaction temperature to ensure it remains stable.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Proceed with a standard aqueous workup and purification by crystallization or chromatography.
-
Visualizations
Caption: Autocatalytic cycle in the HBr-catalyzed bromination of an aromatic substrate.
Caption: Troubleshooting flowchart for managing long induction periods in bromination.
Caption: Experimental workflow for a kinetic study of a bromination reaction.
References
- 1. Induction period - Wikipedia [en.wikipedia.org]
- 2. Autocatalysis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
- 10. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]
- 11. books.rsc.org [books.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. scienceasia.org [scienceasia.org]
- 14. researchgate.net [researchgate.net]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. google.com [google.com]
- 17. web.williams.edu [web.williams.edu]
Validation & Comparative
Cross-Reactivity of N-Boc Norketamine in Ketamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ketamine metabolites and related compounds in immunoassays designed for the detection of ketamine. While direct experimental data on the cross-reactivity of N-Boc norketamine is not currently available in published literature, this guide offers a framework for understanding potential cross-reactivity by examining structurally similar molecules. The information presented here is intended to assist researchers in interpreting immunoassay results and in the development of specific analytical methods.
Principles of Ketamine Immunoassays
Ketamine immunoassays are common screening tools used for the rapid detection of ketamine in biological samples, primarily urine.[1][2] These tests operate on the principle of competitive binding.[2][3] In a typical competitive immunoassay, ketamine present in a sample competes with a labeled form of ketamine (e.g., an enzyme-conjugated ketamine) for a limited number of binding sites on an antibody specific to ketamine.[3] The amount of signal generated by the labeled ketamine is inversely proportional to the concentration of ketamine in the sample.[3] A lower signal indicates a higher concentration of ketamine in the specimen.
dot
Caption: Competitive binding principle in a ketamine immunoassay.
Cross-Reactivity Data
Cross-reactivity occurs when a substance structurally similar to the target analyte binds to the assay's antibody, potentially leading to a false-positive result or inaccurate quantification.[4] While no specific cross-reactivity data for this compound has been reported, the following table summarizes the cross-reactivity of ketamine's primary metabolite, norketamine, and other compounds in various ketamine immunoassays. This data provides a baseline for understanding how structural modifications can affect antibody recognition.
| Compound | Assay Type | Cross-Reactivity (%) | Reference |
| Norketamine | Enzyme-Linked Immunosorbent Assay (ELISA) | 2.1% | [5] |
| Norketamine | Competitive Fluorescence Immunoassay (CFIA) | <10% | [2] |
| Dehydronorketamine | Enzyme Immunoassay (EIA) | Data not specified, but noted to have significant response | [6] |
| Quetiapine | Immunoassay | Can cause false-positive results | [4][7] |
| Phencyclidine (PCP) | Ketamine Immunoassay | Low to negligible | [8] |
It is important to note that this compound, a synthetic precursor, is not a natural metabolite of ketamine and is therefore not typically encountered in clinical or forensic samples. The Boc (tert-butyloxycarbonyl) protecting group significantly alters the chemical structure of the amine group in norketamine, which is a critical epitope for antibody recognition. This substantial structural difference suggests that the cross-reactivity of this compound in ketamine immunoassays would likely be very low to negligible. However, empirical testing is required for confirmation.
Experimental Protocols for Determining Cross-Reactivity
The following is a generalized protocol for assessing the cross-reactivity of a compound in a competitive immunoassay for ketamine.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to a known concentration of the target analyte (ketamine).
Materials:
-
Ketamine immunoassay kit (ELISA, lateral flow, etc.)
-
Certified reference standard of ketamine
-
Test compound (e.g., this compound)
-
Drug-free urine or appropriate buffer
-
Microplate reader (for ELISA) or visual interpretation for lateral flow
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Standards: Prepare a series of dilutions of the ketamine standard in drug-free urine to create a calibration curve. The concentrations should span the dynamic range of the assay.
-
Preparation of Test Compound Solutions: Prepare a range of concentrations of the test compound in drug-free urine. The concentrations should be significantly higher than the ketamine standard concentrations, as lower cross-reactivity is anticipated.
-
Assay Performance:
-
Run the ketamine standards according to the immunoassay manufacturer's instructions to generate a standard curve.
-
In parallel, run the various concentrations of the test compound.
-
-
Data Analysis:
-
For quantitative assays (e.g., ELISA), determine the concentration of the test compound that produces a signal response equivalent to the 50% binding inhibition (IC50) of the ketamine standard, or a specific cutoff calibrator concentration.
-
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Ketamine at IC50 / Concentration of Test Compound at IC50) x 100
-
-
Interpretation: A higher percentage indicates a greater degree of cross-reactivity.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive fluorescence immunoassay for the rapid qualitative screening and accurate quantitative analysis of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sejoy.com [sejoy.com]
- 4. What Can Cause A False Positive For Ketamine? [isha.health]
- 5. Validation of an enzyme-linked immunosorbent assay screening method and a liquid chromatography-tandem mass spectrometry confirmation method for the identification and quantification of ketamine and norketamine in urine samples from Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sop.org.tw [sop.org.tw]
- 8. 9+ Ways Ketamine Shows on Drug Test: Facts [jitsi.cmu.edu.jm]
A Comparative Analysis of GC-MS and LC-MS/MS for the Detection of N-Boc Norketamine
For researchers and professionals in drug development and forensic science, the sensitive and accurate detection of novel psychoactive substances and their precursors is paramount. N-Boc norketamine, a precursor in the synthesis of norketamine, requires robust analytical methods for its identification and quantification. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection of this compound. While direct comparative studies on this compound are limited, this guide leverages available data on the closely related analyte, norketamine, to infer the capabilities of each technique.
Data Presentation: Detection Limits
The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for norketamine using GC-MS and LC-MS/MS in various biological matrices. This data provides a strong indication of the expected performance for the structurally similar this compound.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) |
| GC-MS | Urine | 10 ng/mL | 10 ng/mL |
| Urine | 25 ng/mL | 50 ng/mL[1] | |
| Urine & Plasma | 5 ng/mL | - | |
| LC-MS/MS | Hair | 0.1 ng/mg | 0.2 ng/mg[2] |
| Hair | - | 0.04 ng/mg | |
| Plasma | 3.5 ng/mL | 0.1 µg/mL (100 ng/mL)[3] | |
| Urine | 0.1 ng/mL | - |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Norketamine Detection
This protocol is based on established methods for the analysis of norketamine in biological samples.[1][4][5]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine or plasma, add an internal standard (e.g., ketamine-d4).
-
Perform solid-phase extraction using a mixed-mode SPE cartridge.
-
Wash the cartridge sequentially with deionized water, acetic acid, and methanol.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Norketamine Detection
This protocol is based on established methods for the analysis of norketamine in biological matrices.[2]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of plasma or urine, add an internal standard (e.g., norketamine-d4).
-
Add a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase to elute the analyte.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Workflow Diagram
References
- 1. Analysis of ketamine and norketamine in urine by automatic solid-phase extraction (SPE) and positive ion chemical ionization-gas chromatography-mass spectrometry (PCI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ketamine and norketamine in hair samples using molecularly imprinted solid-phase extraction (MISPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ketamine and its major metabolite, norketamine, in urine and plasma samples using microextraction by packed sorbent and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Method Validation for N-Boc Norketamine in Urine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed quantitative methods for the determination of N-Boc norketamine in human urine. As no validated method for this specific analyte currently exists in published literature, this document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with a potential Gas Chromatography-Mass Spectrometry (GC-MS) alternative. The methodologies and validation parameters are based on established analytical principles for the parent compound, norketamine, and other N-protected analytes.
Comparison of Proposed Analytical Methods
The selection of an analytical technique for the quantification of this compound in urine depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of the two most viable chromatographic techniques.
Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis
| Feature | Proposed LC-MS/MS Method | Alternative GC-MS Method |
| Principle | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation based on volatility and polarity, detection by mass-to-charge ratio of fragment ions. |
| Derivatization | Not required. Direct analysis of the N-Boc protected compound. | May not be necessary, but silylation could improve peak shape and thermal stability. |
| Sensitivity | High (typically low ng/mL to pg/mL). | Moderate to high (typically ng/mL range). |
| Selectivity | Very high due to specific precursor-product ion transitions. | High, but potential for interference from co-eluting matrix components. |
| Sample Throughput | High, with typical run times of 5-15 minutes. | Moderate, with longer run times due to temperature programming. |
| Thermal Stability | Suitable for thermally labile compounds like N-Boc derivatives. | Potential for thermal degradation of the N-Boc group in the hot injector. |
| Matrix Effects | Susceptible to ion suppression or enhancement from urine matrix. | Less prone to ion suppression, but matrix can affect column performance. |
| Instrumentation | Widely available in forensic and clinical toxicology labs. | Commonly available, but may be less sensitive than modern LC-MS/MS systems. |
Quantitative Validation Parameters: A Comparative Overview
The following table presents typical validation parameters for the quantification of norketamine in urine using LC-MS/MS and GC-MS. These values provide a benchmark for the expected performance of a validated method for this compound.
Table 2: Typical Validation Data for Norketamine Quantification in Urine
| Parameter | LC-MS/MS Methods | GC-MS Methods |
| Limit of Detection (LOD) | 0.03 - 0.6 ng/mL[1] | 10 - 25 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2.1 ng/mL[1] | 15 - 50 ng/mL[2][3] |
| Linearity (r²) | > 0.99 | > 0.99[3] |
| Precision (%RSD) | < 15% | < 15%[2] |
| Accuracy (%Bias) | ± 15% | ± 15%[2] |
| Recovery | > 85% | 50 - 90%[2] |
Experimental Protocols
A detailed protocol for a proposed LC-MS/MS method is provided below, followed by a comparative overview of sample preparation techniques.
Proposed Experimental Protocol: Quantitative Validation of this compound in Urine by LC-MS/MS
This protocol describes the steps for validating a quantitative method for this compound in human urine.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable isotopic internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Drug-free human urine
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Instrumentation
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 1 mL of blank urine with this compound at various concentrations for calibration standards and quality controls.
-
Add 10 µL of internal standard solution (e.g., 1 µg/mL this compound-d4).
-
Vortex mix the samples.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Parameters
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound. Expected precursor ion would be [M+H]+. Two to three product ions should be monitored for quantification and qualification.
5. Method Validation Procedures
-
Linearity: Analyze a set of at least six calibration standards in triplicate on three different days.
-
Precision and Accuracy: Analyze quality control samples at low, medium, and high concentrations (n=5) on the same day (intra-day) and on three different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine by analyzing a series of decreasingly concentrated samples and assessing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at three different concentrations.
-
Matrix Effects: Evaluate by comparing the response of the analyte in a post-extraction spiked blank urine sample to the response of the analyte in a neat solution.
-
Stability: Assess the stability of this compound in urine under various storage conditions (e.g., room temperature, 4°C, -20°C) and after freeze-thaw cycles.
Comparison of Sample Preparation Techniques
Table 3: Comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High, can be tailored by choosing the appropriate sorbent. | Moderate, based on analyte partitioning between two immiscible liquids. |
| Recovery | Generally high and reproducible. | Can be variable and dependent on pH and solvent choice. |
| Cleanliness of Extract | High, resulting in reduced matrix effects. | Can be less clean, potentially leading to more matrix interference. |
| Automation | Easily automated for high-throughput analysis. | More difficult to automate. |
| Solvent Consumption | Lower compared to LLE. | Higher solvent consumption. |
| Cost | Cartridges can be a significant cost factor. | Generally lower cost of consumables. |
Workflow and Process Visualization
The following diagrams illustrate the proposed analytical workflow for the quantitative analysis of this compound in urine.
Caption: Proposed analytical workflow for this compound quantification.
Caption: Detailed solid-phase extraction (SPE) workflow.
This guide provides a framework for the development and validation of a quantitative method for this compound in urine. Researchers should perform in-house validation to establish the performance characteristics of the chosen method.
References
- 1. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ketamine and norketamine in urine by automatic solid-phase extraction (SPE) and positive ion chemical ionization-gas chromatography-mass spectrometry (PCI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Agents for Norketamine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of norketamine, the principal metabolite of ketamine, is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a widely employed analytical technique for this purpose; however, the polar nature of norketamine necessitates a derivatization step to improve its chromatographic behavior and detection sensitivity. This guide provides an objective comparison of common derivatization agents for norketamine analysis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Performance
The choice of derivatization agent significantly impacts the sensitivity and efficiency of norketamine analysis. The following table summarizes the performance of several commonly used acylation and silylation reagents.
| Derivatization Agent | Abbreviation | Method | Limit of Quantitation (LOQ) for Norketamine | Key Findings |
| Heptafluorobutyric Anhydride | HFBA | GC-MS | 30 ng/mL[1][2] | Allows for simultaneous determination of amphetamines and ketamines.[1][2][3] |
| N-methyl-bis(trifluoroacetamide) | MBTFA | GC-MS | 1.5-3.0 ng/mL[4] | Achieves high sensitivity for the detection of ketamine and its metabolites.[4] |
| Pentafluorobenzoyl Chloride | PFBC | GC-MS | Not specified | Reported to provide the best performance characteristics in a comparative study.[5][6] |
| Trifluoroacetic Anhydride | TFAA | GC-MS | Not specified | Commonly used for acylation to improve chromatographic properties.[7][8][9] |
| Pentafluoropropionic Anhydride | PFPA | GC-MS | Not specified | Forms stable and volatile derivatives suitable for GC analysis.[10] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | GC-MS | Not specified | A silylating agent used to increase volatility and thermal stability.[11][12] |
It is important to note that while some studies highlight the superior performance of certain agents like pentafluorobenzoyl chloride, direct comparative quantitative data for norketamine is not always available in the literature.[5][6] For instance, one study found that pentafluorobenzoyl-derivatives provided the best overall performance for ketamine and its metabolites.[5][6] In contrast, methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often quantify norketamine without the need for derivatization, offering a streamlined alternative.[13][14][15][16]
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative experimental protocols for norketamine derivatization using different agents, as described in the literature.
Heptafluorobutyric Anhydride (HFBA) Derivatization
This protocol is adapted from a method for the simultaneous determination of amphetamines and ketamines in urine.[1][2]
Sample Preparation:
-
Extract norketamine from the biological matrix (e.g., urine) using solid-phase extraction (SPE).
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
Derivatization:
-
Reconstitute the dried extract with 50 µL of ethyl acetate (B1210297).
-
Add 50 µL of HFBA.
-
Cap the vial, mix, and incubate at 65–70°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Evaporate the sample to dryness again.
-
Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.
N-methyl-bis(trifluoroacetamide) (MBTFA) Derivatization
This protocol is based on a sensitive method for the detection of ketamine and its metabolites in urine.[4]
Sample Preparation:
-
Perform solid-phase extraction (SPE) of the urine sample.
-
Dry the eluate after extraction.
Derivatization:
-
Add N-methyl-bis(trifluoroacetamide) (MBTFA) to the dried extract.
-
Directly inject the derivatized solution into the GC-MS system for analysis after cooling.
Trifluoroacetic Anhydride (TFAA) Derivatization
The following is a general procedure for derivatization with TFAA.[8][9]
Derivatization:
-
To the dried extract, add a suitable solvent (e.g., benzene) and an acid scavenger (e.g., trimethylamine).
-
Add 10 µL of TFAA.
-
Cap the vial and heat at 50°C for 15 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for norketamine analysis using different derivatization approaches.
Conclusion
The selection of a derivatization agent for norketamine analysis is a critical step that influences the sensitivity, and overall efficiency of the analytical method. Acylating agents such as HFBA and MBTFA have demonstrated good performance, with MBTFA showing a lower limit of quantitation in the cited study. While pentafluorobenzoyl chloride has been reported to be highly effective, more quantitative data specific to norketamine would be beneficial for a direct comparison. For researchers aiming for high throughput and simplified sample preparation, exploring LC-MS/MS methods that do not require derivatization may be a worthwhile alternative. The experimental protocols and workflows provided in this guide serve as a starting point for method development and optimization in your laboratory.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative detection of ketamine, norketamine, and dehydronorketamine in urine using chemical derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ketamine, norketamine and dehydronorketamine in urine by hollow-fiber liquid-phase microextraction using an essential oil as supported liquid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma) - LabMal [labmal.com]
- 12. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive chiral LC-MS/MS method for the determination of ketamine and norketamine in mouse plasma, brain and cerebrospinal fluid applicable to the stereoselective pharmacokinetic study of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine | Semantic Scholar [semanticscholar.org]
Stability and Shelf-Life of N-Boc Norketamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability and shelf-life of research compounds like N-Boc norketamine is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the stability of this compound and related compounds, supported by a recommended experimental protocol for in-house stability testing.
Shelf-Life Comparison
This compound is an analytical reference standard categorized as an arylcyclohexylamine, intended for research and forensic applications[1]. While detailed public data from forced degradation studies are limited, the manufacturer provides a general stability statement. Below is a comparison of the stated shelf-life for this compound and a structurally related compound, N-Boc ketamine.
| Compound | CAS Number | Stated Shelf-Life | Storage Conditions | Source |
| This compound | 2177263-88-4 | ≥ 5 years | -20°C | [1] |
| N-Boc Ketamine | 1461707-29-8 | ≥ 5 years (1825 days) | -20°C | [2][3] |
This data indicates that when stored under the recommended conditions, this compound is a highly stable compound, comparable to its N-methylated counterpart, N-Boc ketamine.
Recommended Experimental Protocol for Stability Testing
To generate in-house stability data and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions more severe than accelerated stability testing[4][5]. The following protocol is a comprehensive approach based on general principles for pharmaceutical stability testing.
Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Basic: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Neutral: Dissolve this compound in purified water and heat at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat at 80°C for 48 hours.
-
Analytical Methodology
Objective: To separate and quantify the parent compound and any degradation products. A stability-indicating method is one that can resolve the drug substance from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is preferred for the identification of unknown degradants[6][7].
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or MS detector.
-
Injection Volume: 10 µL.
-
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical signaling pathway of Norketamine's action at the NMDA receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Boc Ketamine 9003561 from Cayman Chemical | Labcompare.com [labcompare.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Norketamine and its N-Boc Protected Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of quantitative analytical methodologies for norketamine and its N-Boc (tert-butyloxycarbonyl) protected derivative. While robust quantitative data for norketamine analysis is well-documented in scientific literature, validated quantitative methods for N-Boc-norketamine are not as readily available. This guide summarizes the existing data for norketamine and presents a theoretical framework for the quantitative analysis of N-Boc-norketamine, drawing on general principles for the analysis of N-Boc protected compounds.
Data Presentation: A Quantitative Overview
The following table summarizes the performance of various analytical methods for the quantification of norketamine. Due to the lack of published validated methods for N-Boc-norketamine, the corresponding values are projected based on the analysis of similar N-Boc protected compounds and are intended to serve as a guideline for method development.
| Analyte | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) |
| Norketamine | LC-MS/MS | Human Plasma | 1 - 1,000[1] | 1 | - | High |
| LC-MS/MS | Human Milk | 1 - 100[2] | 1 | - | 94.8 - 116.6[2] | |
| GC-MS | Urine | 50 - 1,000[3] | 50[3] | 25[3] | 45.7 - 83.0[3] | |
| HPLC | Plasma | 5 - 500 (as µg/L) | 5 (as µg/L) | - | - | |
| LC-MS/MS | Hair | 0.1 - 10 | 0.2 | 0.1 | 88 | |
| N-Boc-Norketamine | LC-MS/MS | (Hypothetical) | Expected to be similar to norketamine | Dependent on ionization efficiency | Dependent on fragmentation pattern | Expected to be high with appropriate extraction |
| GC-MS | (Hypothetical) | Potential for thermal degradation | Higher than norketamine due to potential for on-column degradation | Higher than norketamine | Variable, dependent on thermal stability |
Experimental Protocols
Quantitative Analysis of Norketamine via LC-MS/MS in Human Milk[2]
This method provides a highly specific, reproducible, and sensitive assay for the quantification of norketamine.
-
Sample Preparation:
-
A simple protein precipitation is performed on the human milk samples.
-
Ketamine-d4 and norketamine-d4 are utilized as internal standards.
-
-
Chromatographic Conditions:
-
System: Waters UPLC System.
-
Column: Acquity UPLC BEH RP18, 1.7 µm, 2.1 × 100 mm, with a Waters guard column.
-
Mobile Phase: A gradient of solvent A and solvent B. The gradient starts at 100% solvent A for 0.5 minutes, then changes to 80% solvent A and 20% solvent B by 1 minute, following a linear gradient.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray with negative ionization.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Proposed Protocol for Quantitative Analysis of N-Boc-Norketamine via LC-MS/MS
This hypothetical protocol is based on general methods for the analysis of N-Boc protected compounds.
-
Sample Preparation:
-
For biological matrices, a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) with a C18 cartridge would be appropriate to isolate the less polar N-Boc-norketamine.
-
An appropriate deuterated internal standard of N-Boc-norketamine would be required for accurate quantification.
-
-
Chromatographic Conditions:
-
System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to promote protonation, would be a suitable starting point.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective.
-
Mode: MRM would be used for quantification.
-
Considerations: The N-Boc group is known to be labile in the mass spectrometer source, which can lead to in-source fragmentation. This can result in the loss of the Boc group (a neutral loss of 100 Da) or the isobutylene (B52900) moiety (a loss of 56 Da). The protonated molecular ion may be weak or absent. Therefore, MRM transitions should be carefully selected, potentially monitoring for fragments of the norketamine core.
-
Mandatory Visualization
Caption: Typical analytical workflow for the quantitative analysis of norketamine.
Caption: Proposed analytical workflow for the quantitative analysis of N-Boc-norketamine.
References
A Comparative Guide to the Analytical Limits of N-Boc Norketamine Detection and Quantification
For researchers and professionals in drug development and forensic science, understanding the analytical limits of detection (LOD) and quantification (LOQ) is critical for accurate and reliable measurements. This guide provides a comparative overview of these parameters for N-Boc norketamine, a derivative of norketamine, based on available data for structurally similar compounds. The following sections detail the performance of various analytical methods, offering insights into their sensitivity and applicability.
Quantitative Data Summary
The following table summarizes the limit of quantification (LOQ) and limit of detection (LOD) for norketamine using various analytical techniques and biological matrices. This data provides a reasonable estimation of the performance that can be expected when analyzing this compound.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| LC-MS/MS | Human Plasma | 1 ng/mL[1][2] | - |
| LC-MS/MS | Human Plasma | 4 ng/mL[3] | - |
| UPLC-MS/MS | Human Serum | 38.9 µg/L[4] | - |
| LC-MS/MS | Bovine Plasma | 0.1 µg/mL[5] | 3.5 ng/mL[5] |
| LC-MS/MS | Mouse Plasma | 1 ng/mL[6] | - |
| LC-MS/MS | Mouse Brain | 0.5 ng/g[6] | - |
| LC-MS/MS | Mouse Cerebrospinal Fluid | 2 ng/mL[6] | - |
| LC-MS/MS | Human Hair | 0.2 ng/mg[7] | 0.1 ng/mg[7] |
| GC-MS | Human Urine | 50 ng/mL[8] | 25 ng/mL[8] |
| GC-MS | Human Urine | 10 ng/mL | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for the quantification of norketamine, which can be adapted for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples
This method is widely used for its high sensitivity and specificity in complex biological matrices.
-
Sample Preparation: A common approach involves protein precipitation.[4] To a small volume of plasma (e.g., 100 µL), a precipitating agent like acetonitrile (B52724) is added.[3] After vortexing and centrifugation, the supernatant is collected, dried, and reconstituted in the mobile phase for injection into the LC-MS/MS system.[9] Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples and to reduce matrix effects.[3][4]
-
Chromatography: Reversed-phase chromatography is typically used. For instance, an Acquity UPLC BEH RP18 column can be used with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For norketamine, precursor to product ion transitions such as 224.1 > 178.96 and 224.1 > 124.86 are monitored.[4] For this compound, the precursor ion would correspond to its protonated molecular weight, and product ions would be determined through fragmentation studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples
GC-MS is a robust technique, particularly for volatile and thermally stable compounds.
-
Sample Preparation: Urine samples often require an extraction step to isolate the analyte. An automated solid-phase extraction (SPE) with a mixed-mode cartridge can be utilized.[8]
-
Chromatography: A capillary column such as an HP1-MS is used for separation. The oven temperature is programmed to ramp up to achieve optimal separation. For example, starting at 170°C and increasing to higher temperatures.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring specific ions for the target analyte.[8]
Workflow for LOD and LOQ Determination
The following diagram illustrates a general workflow for establishing the limit of detection and limit of quantification for an analytical method.
Caption: General workflow for LOD and LOQ determination.
This guide provides a foundational understanding of the analytical limits for this compound by leveraging data from its closely related compound, norketamine. Researchers can adapt the provided experimental protocols and workflows to develop and validate sensitive and robust analytical methods for their specific research needs.
References
- 1. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ketamine and norketamine in plasma by micro-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid, sensitive method for clinical monitoring of ketamine and norketamine by ultra-high-performance reverse-phase liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and sensitive chiral LC-MS/MS method for the determination of ketamine and norketamine in mouse plasma, brain and cerebrospinal fluid applicable to the stereoselective pharmacokinetic study of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of ketamine and norketamine in hair samples using molecularly imprinted solid-phase extraction (MISPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of ketamine and norketamine in urine by automatic solid-phase extraction (SPE) and positive ion chemical ionization-gas chromatography-mass spectrometry (PCI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of ketamine, norketamine and dehydronorketamine in human breast milk using a novel Ultra High-Performance Liquid Chromatography – Mass Spectrometry (UPLC-MS/MS) assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Norketamine and Dehydronorketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of analytical methodologies for the detection of norketamine and dehydronorketamine, key metabolites of the anesthetic and antidepressant drug, ketamine. Understanding the nuances of detecting these compounds is critical for pharmacokinetic studies, clinical monitoring, and forensic investigations. This document outlines various experimental protocols and presents quantitative performance data to aid in the selection of the most appropriate detection method for specific research needs.
Metabolic Pathway of Ketamine
Ketamine undergoes metabolism in the liver, primarily through N-demethylation to form its active metabolite, norketamine. Norketamine is further metabolized via oxidation to the less active dehydronorketamine.[1][2] Both metabolites, along with the parent drug, are primarily excreted in the urine.[1] The extended detection window of dehydronorketamine, in particular, makes it a valuable biomarker for assessing ketamine administration.[2][3]
References
Navigating the Chiral Maze: A Guide to Stationary Phases for Norketamine Enantiomer Separation
For researchers, scientists, and professionals in drug development, the precise separation of norketamine enantiomers is a critical analytical challenge. The stereospecific bioactivity of these molecules necessitates robust enantioselective chromatographic methods. This guide provides a comparative overview of different chiral stationary phases (CSPs) utilized for this purpose, supported by experimental data to inform your selection process.
The choice of a chiral stationary phase is paramount in achieving baseline separation of (R)- and (S)-norketamine. The primary CSPs employed for this application fall into two main categories: protein-based and polysaccharide-based phases. Each type offers distinct selectivity and operates under different optimal conditions.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the performance of various CSPs for the enantioseparation of norketamine based on published experimental data. Direct comparison of performance metrics should be approached with caution due to variations in experimental conditions across different studies.
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Analysis Time (min) | Detection |
| Protein-Based | |||||||
| α1-acid glycoprotein (B1211001) (AGP) | Chiral AGP | 2-propanol/10 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 7.6) (6:94, v/v) | 0.5 | 25 | Not Reported | 20 | MS[1] |
| α1-acid glycoprotein (AGP) | CHIRAL-AGP® | Gradient: Isopropanol in 10 mM Ammonium Acetate (pH 7.5) | Not Reported | Not Reported | Not Reported | Not Reported | LC-MS/MS[2] |
| Polysaccharide-Based (Cellulose) | |||||||
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Lux® Cellulose-4 | Acetonitrile (B52724)/20 mM Ammonium Acetate with 0.1% DEA (70:30, v/v) | 0.5 | Room Temp. | >1.5 (baseline) | <15 | DAD[3] |
| Polysaccharide-Based (Amylose) | |||||||
| Amylose tris[(S)-α-methylbenzylcarbamate] | CHIRALPAK AS-3R | Acetonitrile/10 mM Ammonium Bicarbonate (46:54, v/v) | Not Reported | Not Reported | Baseline | 4 | LC-MS/MS[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these separation techniques.
Method 1: Protein-Based CSP (Chiral AGP) [1]
-
Column: Chiral AGP, 100 x 4.0 mm
-
Mobile Phase: A mixture of 2-propanol and 10 mM ammonium acetate buffer (pH 7.6) in a 6:94 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Injection Volume: Not specified.
-
Detection: Mass Spectrometry (MS).
Method 2: Polysaccharide-Based Cellulose CSP (Lux® Cellulose-4)
-
Column: Lux® 3 µm Cellulose-4, 150 × 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate in ultrapure water with 0.1% diethylamine (B46881) (DEA) in a 70:30 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Temperature: Room Temperature.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 220 nm.
Method 3: Polysaccharide-Based Amylose CSP (CHIRALPAK AS-3R) [4]
-
Column: CHIRALPAK AS-3R, 100 x 4.6 mm, 3 µm.
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium bicarbonate in a 46:54 (v/v) ratio.
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
Injection Volume: Not specified.
-
Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The logical flow for evaluating and selecting a chiral stationary phase for norketamine enantiomer separation can be visualized as follows.
Concluding Remarks
The selection of an appropriate chiral stationary phase is a critical step in the development of a robust method for the enantioseparation of norketamine. Polysaccharide-based CSPs, such as Lux® Cellulose-4 and CHIRALPAK AS-3R, have demonstrated successful baseline separation. Protein-based columns like the Chiral AGP are also a viable option, particularly in LC-MS applications.
The choice of CSP will ultimately depend on the specific requirements of the assay, including the desired resolution, analysis time, and compatibility with the detection method. The experimental conditions provided herein serve as a starting point for method development and optimization. Researchers are encouraged to perform initial screenings with a diverse set of CSPs to identify the most suitable column for their specific application.
References
The Role of N-Boc Norketamine in Unraveling Ketamine's Metabolic Maze: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate metabolic pathways of ketamine, a drug with renewed interest for its rapid-acting antidepressant effects, present a significant area of study. Understanding how ketamine is biotransformed in the body is crucial for optimizing its therapeutic efficacy and minimizing adverse effects. This guide provides a comparative overview of key methodologies used to investigate ketamine metabolism, highlighting the pivotal, albeit indirect, role of synthetic intermediates like N-Boc norketamine.
The Challenge of Studying Ketamine Metabolism
Ketamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into a series of active and inactive metabolites. The principal pathway involves N-demethylation to norketamine, which is then further hydroxylated or dehydrogenated. The complexity of this metabolic cascade, coupled with the stereochemistry of ketamine, necessitates robust analytical methods to accurately identify and quantify each metabolite. A significant hurdle in this research is the availability of pure analytical standards for each metabolite. Without these standards, the validation of quantitative assays is impossible.
This compound: A Key Tool for Metabolite Standard Synthesis
This compound, or tert-butyl (2-(2-chlorophenyl)-1-oxocyclohexan-2-yl)carbamate, is a chemically protected form of norketamine. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes the molecule stable and allows for specific chemical modifications at other positions. While not used directly in biological assays to study metabolic pathways, this compound is a critical starting material or intermediate in the multi-step chemical synthesis of norketamine metabolites, such as hydroxynorketamine (HNK). The availability of these synthetically produced, high-purity metabolite standards is a prerequisite for:
-
Accurate quantification: To develop and validate bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of metabolite concentrations in biological matrices (e.g., plasma, urine).
-
Pharmacokinetic (PK) modeling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of ketamine and its metabolites.
-
Pharmacodynamic (PD) studies: To correlate specific metabolite concentrations with physiological or therapeutic effects.
Comparative Analysis of Methodologies for Studying Ketamine Metabolism
Several complementary approaches are employed to elucidate the metabolic fate of ketamine. The table below compares the most common techniques.
| Methodology | Primary Use | Key Advantages | Limitations | Lower Limit of Quantification (LLOQ) for Norketamine * |
| In Vitro Metabolism (Human Liver Microsomes) | Identification of metabolic pathways and involved enzymes. | Controlled environment, allows for enzyme kinetics studies, and screening of potential drug-drug interactions. | May not fully reflect the complexity of in vivo metabolism. | Not applicable (measures metabolite formation rate). |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Gold standard for quantification of ketamine and its metabolites in biological fluids. | High sensitivity, specificity, and can multiplex the analysis of multiple analytes.[1] | Requires authentic metabolite standards for validation, and can be subject to matrix effects. | 0.1 - 10 ng/mL in plasma.[2][3] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Quantification of ketamine and its metabolites, often in urine. | High chromatographic resolution and well-established libraries for identification. | Often requires derivatization of the analytes, which can add complexity to sample preparation. | 10 - 20 ng/mL in urine.[3] |
| Use of Isotope-Labeled Standards (e.g., Norketamine-d4) | Internal standards for accurate quantification in MS-based methods. | Corrects for variability in sample preparation and instrument response, leading to highly accurate results. | Synthesis of labeled compounds can be complex and costly. | Not applicable (used as a tool within other methods). |
| Chemical Synthesis of Metabolite Standards (using intermediates like this compound) | Production of pure reference compounds for analytical method development and validation. | Enables the creation of otherwise unavailable, high-purity standards crucial for quantitative analysis. | Multi-step synthesis can be time-consuming and require specialized chemistry expertise. | Not applicable (produces the standard). |
*LLOQ values can vary depending on the specific instrument, method, and biological matrix.
Experimental Protocols
In Vitro Ketamine Metabolism using Human Liver Microsomes and CYP Inhibition
This protocol is designed to identify the primary CYP enzymes responsible for the N-demethylation of ketamine to norketamine.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Ketamine solution
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors:
-
Ketoconazole (for CYP3A4)
-
Orphenadrine or Ticlopidine (for CYP2B6)
-
-
Acetonitrile (B52724) (for reaction quenching)
-
LC-MS/MS system for norketamine quantification
Procedure:
-
Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
In separate microcentrifuge tubes, pre-incubate the HLMs (e.g., 0.2 mg/mL final protein concentration) with either a vehicle control or a specific CYP inhibitor (e.g., 1 µM ketoconazole) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding ketamine (e.g., at a concentration close to its Km value, or a range of concentrations for kinetic studies) to the pre-incubated HLM mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of norketamine.
-
Compare the rate of norketamine formation in the presence of each inhibitor to the vehicle control to determine the percent inhibition and infer the contribution of each CYP isozyme.[4][5]
LC-MS/MS Quantification of Ketamine and Norketamine in Human Plasma
This protocol provides a general workflow for the quantification of ketamine and norketamine in human plasma samples.
Materials:
-
Human plasma samples
-
Ketamine and norketamine analytical standards
-
Isotopically labeled internal standards (e.g., ketamine-d4, norketamine-d4)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a small volume of the internal standard working solution (containing ketamine-d4 and norketamine-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new vial for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ketamine: e.g., m/z 238.1 → 220.1
-
Norketamine: e.g., m/z 224.1 → 207.1
-
Ketamine-d4: e.g., m/z 242.1 → 224.1
-
Norketamine-d4: e.g., m/z 228.1 → 211.1
-
-
-
Data Analysis:
-
Quantify the concentrations of ketamine and norketamine by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared in blank plasma.
-
Synthesis of (2R,6R)-Hydroxynorketamine via an N-Boc Intermediate
This protocol outlines a plausible synthetic route for (2R,6R)-hydroxynorketamine, illustrating the use of an N-Boc protected intermediate. This is a simplified representation for illustrative purposes.
Step 1: Protection of (R)-Norketamine
-
Dissolve (R)-norketamine in a suitable solvent such as dichloromethane.
-
Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the N-Boc-(R)-norketamine.
Step 2: α-Hydroxylation
-
Dissolve the N-Boc-(R)-norketamine in an appropriate solvent like tetrahydrofuran (B95107) (THF).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a strong base such as lithium diisopropylamide (LDA) to form the enolate.
-
Introduce an electrophilic oxygen source, such as a MoOPH reagent, to hydroxylate the alpha position of the ketone.
-
Quench the reaction and perform an extractive workup to isolate the N-Boc-(2R,6R)-hydroxynorketamine.
Step 3: Deprotection
-
Dissolve the N-Boc-(2R,6R)-hydroxynorketamine in a solvent like dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting group.
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent and excess acid under reduced pressure to yield (2R,6R)-hydroxynorketamine, which can then be further purified.[7]
Visualizing Ketamine Metabolism
The following diagram illustrates the primary metabolic pathways of ketamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative chiral and achiral determination of ketamine and its metabolites by LC-MS/MS in human serum, urine and fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantitative LC-MS Method of Ketamine, Midazolam and their Metabolites (Dehydronorketamine, Norketamine and 1Hydroxymidazolam) for its Application in Patients on Extracorporeal Membrane Oxygenation (ECMO) Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017165878A1 - Crystal forms and methods of synthesis of (2r, 6r)-hydroxynorketamine and (2s, 6s)-hydroxynorketamine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of N-Boc Norketamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical reagents like N-Boc norketamine are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and chemical handling principles.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. While a specific, universally applicable SDS is not publicly available, compounds of this nature, particularly arylcyclohexylamines, warrant careful handling.[1][2] Based on general principles for handling laboratory chemicals and amines, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Emergency eyewash stations and safety showers must be readily accessible.[3][4]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[3][5][6] Do not dispose of this compound down the drain or in regular trash.[5][7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated, expired, or unwanted solid this compound in a designated, clearly labeled, and sealable waste container. The container must be compatible with the chemical.
-
Contaminated Materials: Any items contaminated with this compound, such as weighing paper, gloves, and wipers, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[5]
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.[5]
2. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.[4][8]
-
Keep waste containers tightly sealed at all times, except when adding waste.[8][9]
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4][7]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for your hazardous waste.[4][5]
Chemical Deactivation as a Potential Pre-Treatment
In some instances, chemical deactivation may be considered to transform the waste into a different substance before disposal. For N-Boc protected amines, this typically involves the removal of the Boc (tert-butyloxycarbonyl) protecting group.[10][11]
It is crucial to note that this de-protection process does not render the waste non-hazardous. The resulting free amine (norketamine) and byproducts will still require disposal as hazardous waste. This procedure should only be performed by trained personnel with a thorough understanding of the chemical reaction and in accordance with institutional protocols.
A common method for Boc de-protection is through treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11]
Experimental Protocol: Acid-Catalyzed Boc De-protection
Reagents and Materials:
-
This compound waste
-
4M HCl in 1,4-dioxane (B91453) (or a suitable alternative solvent like ethyl acetate)
-
Diethyl ether (for precipitation and washing)
-
Appropriate laboratory glassware and stirring equipment
-
Personal Protective Equipment (PPE)
Procedure:
-
In a well-ventilated chemical fume hood, suspend the this compound waste in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
The de-protection reaction is typically complete within 1 to 4 hours.[10] Upon completion, the de-protected product (norketamine hydrochloride) will often precipitate as a solid.
-
The solid can be collected by filtration and washed with a solvent such as diethyl ether.[10]
-
The collected solid and the liquid filtrate must both be disposed of as hazardous waste.
Data Presentation
Due to the lack of specific regulatory disposal data for this compound in the public domain, the following table provides a template for researchers to compile relevant information from their institution's EHS office and the manufacturer's SDS.
| Parameter | Value | Source |
| EPA Hazardous Waste Code | To be determined | Institution's EHS Office |
| RCRA Characteristics | To be determined (e.g., Ignitable, Corrosive, Reactive, Toxic) | SDS, EHS Office |
| Sewer Disposal Limit | Not Recommended | General Chemical Safety |
| Recommended Container Type | Glass or compatible plastic | General Chemical Safety |
| Incompatible Materials | Strong acids, Strong oxidizing agents | General Chemical Safety |
Visualizations
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway for Acid-Catalyzed Boc De-protection
Caption: Mechanism of acid-catalyzed Boc de-protection.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Personal protective equipment for handling N-Boc norketamine
For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for N-Boc norketamine. As an analytical reference standard intended for research and forensic applications, proper handling is paramount to ensure personnel safety and prevent contamination.[1] this compound is categorized as an arylcyclohexylamine.[1][2] While some safety data sheets for similar compounds may classify them as non-hazardous, it is best practice to handle all research chemicals with a high degree of caution.
Operational Plan: Handling and Storage
Safe handling begins with avoiding direct contact, inhalation, and ingestion. Engineering controls should be the primary method of exposure control.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.
-
Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound. This area should be clearly marked.
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the designated handling area.[3]
-
Wash hands thoroughly before and after handling the compound, even after removing gloves.[3]
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is often -20°C for long-term stability.
-
Keep away from incompatible materials and sources of ignition.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is a critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Double Gloving | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[3][4] Change the outer glove immediately if contaminated. The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.[3] |
| Body | Protective Gown/Lab Coat | Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Respiratory | NIOSH-Approved Respirator | For handling powders outside of a containment hood, a NIOSH-approved N95 or higher-level respirator is recommended to prevent inhalation of airborne particles.[5] |
| Feet | Closed-Toe Shoes & Shoe Covers | Wear closed-toe shoes made of a non-porous material. Disposable, skid-resistant shoe covers should be used in the designated area to prevent tracking of contaminants.[4] |
Disposal Plan
All waste generated from handling this compound must be considered hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and any other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.[6]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Segregate waste at the point of generation.
-
Place all contaminated materials into appropriately labeled, sealed containers.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste management company.[7]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
